molecular formula C14H14O2 B1608163 4-Phenoxyphenethyl alcohol CAS No. 52446-51-2

4-Phenoxyphenethyl alcohol

Cat. No.: B1608163
CAS No.: 52446-51-2
M. Wt: 214.26 g/mol
InChI Key: YCSLOQUADRGUFU-UHFFFAOYSA-N
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Description

4-Phenoxyphenethyl alcohol is a high-purity aromatic alcohol of interest in organic synthesis and materials research. This compound features a phenethyl alcohol backbone, a structure known for its role in nature and antimicrobial properties , which is further functionalized with a 4-phenoxy group. This bifunctional structure, containing both a phenolic ether and a primary alcohol, makes it a valuable building block (synthon) for constructing more complex molecules. Researchers may employ it in the development of novel polymers, as a precursor for pharmaceutical intermediates, or in the synthesis of liquid crystals. Its potential application stems from the reactivity of the hydroxyl group, which can undergo typical alcohol transformations such as esterification, oxidation, and etherification. The compound is provided strictly for research use in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSLOQUADRGUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375121
Record name 4-Phenoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52446-51-2
Record name 4-Phenoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenoxyphenethyl Alcohol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-phenoxyphenethyl alcohol, a diaryl ether derivative with significant potential in research, particularly in the fields of medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this guide synthesizes information from established chemical principles and data on analogous compounds to present a robust profile. We will delve into its molecular characteristics, a plausible and detailed synthetic route, predicted physicochemical properties, and a discussion of its potential applications, grounded in the known utility of the diaryl ether and phenethyl alcohol structural motifs.

Core Molecular Attributes of this compound

The foundational step in understanding any chemical entity is to define its molecular structure and fundamental properties. This compound is characterized by a phenethyl alcohol core with a phenoxy group substituted at the para (4-) position of the phenyl ring.

Molecular Formula: C₁₄H₁₄O₂

Molecular Weight: 214.26 g/mol

The structure is derived from the reduction of the ketone precursor, 4'-phenoxyacetophenone (C₁₄H₁₂O₂). The addition of two hydrogen atoms across the carbonyl group to form the secondary alcohol results in the final formula of C₁₄H₁₄O₂.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from data for structurally related compounds, including phenethyl alcohol and 4'-phenoxyacetophenone.[1][2][3][4][5][6][7][8]

PropertyPredicted ValueRationale and Comparative Insights
Appearance White to off-white solid or viscous liquidBased on the solid nature of the precursor 4'-phenoxyacetophenone and the liquid/low melting point of many substituted phenethyl alcohols.[1][2][3][5]
Boiling Point > 325 °CExpected to be higher than that of its precursor, 4'-phenoxyacetophenone (325 °C), due to the introduction of hydrogen bonding capability from the hydroxyl group.
Melting Point 55-65 °CPredicted to be in this range, considering the melting point of 4'-phenoxyacetophenone (50-53 °C) and the influence of the hydroxyl group.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane)The diaryl ether and aromatic nature suggest poor water solubility, while the alcohol functionality may slightly increase it compared to purely nonpolar analogues. Solubility in organic solvents is expected to be good, similar to its precursor.[1]
LogP ~3.5Estimated to be slightly lower than that of 4'-phenoxyacetophenone (~3.9) due to the increased polarity from the hydroxyl group.[1]

Synthesis of this compound: A Two-Step Approach

A logical and efficient synthetic route to this compound involves two key transformations: the formation of the diaryl ether linkage to create a ketone intermediate, followed by the reduction of the ketone to the desired alcohol.

SynthesisWorkflow cluster_step1 Step 1: Diaryl Ether Formation cluster_step2 Step 2: Ketone Reduction DiphenylEther Diphenyl Ether Step1_Reaction Friedel-Crafts Acylation DiphenylEther->Step1_Reaction AcetylChloride Acetyl Chloride AcetylChloride->Step1_Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Step1_Reaction Catalyst Precursor 4'-Phenoxyacetophenone Step1_Reaction->Precursor Step2_Reaction Reduction Precursor->Step2_Reaction NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Step2_Reaction Reducing Agent Product This compound Step2_Reaction->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4'-Phenoxyacetophenone via Friedel-Crafts Acylation

The formation of the ketone intermediate, 4'-phenoxyacetophenone, can be effectively achieved through the Friedel-Crafts acylation of diphenyl ether.[9][10][11][12] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent (acetyl chloride).

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) to a suitable solvent such as dichloromethane or nitromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: To this mixture, add a solution of diphenyl ether (1.0 equivalent) in the same solvent dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield 4'-phenoxyacetophenone.[1]

Step 2: Reduction of 4'-Phenoxyacetophenone to this compound

The reduction of the carbonyl group in 4'-phenoxyacetophenone to a hydroxyl group is a standard transformation readily accomplished using a mild reducing agent like sodium borohydride (NaBH₄).

Protocol:

  • Dissolution: Dissolve 4'-phenoxyacetophenone (1.0 equivalent) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Work-up: Carefully add water or a dilute acid (e.g., 1M HCl) to quench the excess sodium borohydride.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the resulting this compound can be purified by column chromatography if necessary.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a triplet for the methylene group adjacent to the alcohol, a quartet for the methine proton of the alcohol, and a singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield, and signals for the two aliphatic carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-O stretching bands for the diaryl ether are also expected around 1250 cm⁻¹ and 1040 cm⁻¹.[13]

Potential Applications in Drug Discovery and Materials Science

The diaryl ether motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic properties.[14] These compounds are known for their anticancer, anti-inflammatory, antiviral, and antibacterial activities.[14] The phenethyl alcohol moiety is also found in various natural products and pharmaceuticals.

The combination of these two pharmacophores in this compound suggests its potential as a valuable building block for the synthesis of novel drug candidates. Its structure could be a starting point for developing new inhibitors of enzymes or modulators of receptors where the diaryl ether provides a rigid scaffold for orienting other functional groups, and the phenethyl alcohol portion allows for further derivatization or acts as a key interacting element.

In materials science, the rigid yet somewhat flexible nature of the diaryl ether linkage can be exploited in the design of novel polymers and liquid crystals. The hydroxyl group of this compound provides a reactive handle for polymerization or for attachment to other molecular frameworks.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its molecular properties and a viable, detailed synthetic pathway. The presented protocols are based on well-established and reliable chemical transformations. The predicted properties and potential applications highlight the promise of this compound as a valuable tool for researchers and scientists in drug development and materials science. Further experimental investigation is warranted to validate these predictions and fully uncover the potential of this molecule.

References

  • PubChem. 4'-Phenoxyacetophenone. [Link]

  • Google Patents. Preparation method of 4,4'-dihydroxydiphenyl ether.
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Wikipedia. Phenethyl alcohol. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • ResearchGate. Outline of Friedel–Crafts acylation of diphenyl ether by terepthaloyl... [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Cheméo. Chemical Properties of Phenylethyl Alcohol (CAS 60-12-8). [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Scribd. Ullmann Coupling Reaction Overview. [Link]

  • Sciencemadness Wiki. Phenethyl alcohol. [Link]

  • ChemBK. 4'-Phenoxyacetophenone. [Link]

  • NIST WebBook. Phenylethyl Alcohol. [Link]

  • NIST WebBook. Acetophenone, 4'-hydroxy-. [Link]

  • Química Organica.org. IR spectrum: Ethers. [Link]

Sources

An In-depth Technical Guide to the Discovery and Natural Occurrence of 2-Phenylethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide focuses on 2-Phenylethanol (also known as phenethyl alcohol), a widely studied and naturally occurring aromatic alcohol. The initial topic of inquiry, 4-Phenoxyphenethyl alcohol, yielded limited scientific data regarding its discovery and natural prevalence, suggesting it is not a commonly found or extensively researched compound. Therefore, this comprehensive guide has been developed on the closely related and industrially significant molecule, 2-Phenylethanol, to provide relevant and in-depth information for researchers, scientists, and drug development professionals.

Introduction

2-Phenylethanol (C₆H₅CH₂CH₂OH) is a primary alcohol characterized by a phenyl group attached to an ethanol backbone. It is a colorless, viscous liquid with a distinctive pleasant floral, rose-like aroma.[1][2] This compound is of significant interest across various scientific and industrial domains due to its widespread natural occurrence, antimicrobial properties, and applications as a fragrance and flavoring agent.[3][4] This technical guide provides a detailed exploration of the discovery, natural sources, biosynthesis, and methods of isolation and identification of 2-Phenylethanol.

Discovery and Synthesis

While the precise historical discovery of 2-Phenylethanol as a distinct chemical entity is not extensively documented in a singular source, its identification is intrinsically linked to the analysis of essential oils in the 19th and early 20th centuries. Its synthesis, however, is well-established through several methods.

Chemical Synthesis:

Commercially, 2-Phenylethanol is primarily synthesized via two main routes:

  • Friedel-Crafts Reaction: This is the most common industrial method and involves the reaction of benzene with ethylene oxide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The reaction proceeds through an electrophilic aromatic substitution mechanism. To prevent the formation of byproducts like diphenylethane, an excess of benzene is used.[3]

  • Hydrogenation of Styrene Oxide: This method involves the catalytic hydrogenation of styrene oxide, which also yields 2-Phenylethanol.[3]

Laboratory-Scale Synthesis:

In a laboratory setting, 2-Phenylethanol can be prepared through several other reactions:

  • Grignard Reaction: The reaction of phenylmagnesium bromide (a Grignard reagent) with ethylene oxide produces 2-Phenylethanol after an acidic workup.[2]

  • Reduction of Phenylacetic Acid and its Esters: Phenylacetic acid or its esters can be reduced to 2-Phenylethanol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Natural Occurrence

2-Phenylethanol is ubiquitously found in nature and is a significant component of many essential oils.[3] Its presence contributes to the characteristic aroma of numerous flowers and other plant materials.

In Plants:

2-Phenylethanol has been identified in the extracts of a wide variety of plants, including:

  • Rose (Rosa damascena)[3]

  • Carnation (Dianthus caryophyllus)[3]

  • Hyacinth (Hyacinthus orientalis)[3]

  • Aleppo pine (Pinus halepensis)[3]

  • Orange blossom (Citrus aurantium)[3]

  • Ylang-ylang (Cananga odorata)[3]

  • Geranium (Pelargonium graveolens)[3]

  • Neroli (Citrus aurantium)[3]

  • Champaca (Magnolia champaca)[3]

In Microorganisms:

Beyond the plant kingdom, 2-Phenylethanol is also produced by various microorganisms, most notably fungi and yeast.

  • Candida albicans : This fungus is known to produce 2-Phenylethanol as an autoantibiotic, which can influence its morphology and virulence.[3]

  • Saccharomyces cerevisiae : This yeast, commonly used in baking and brewing, produces 2-Phenylethanol as a byproduct of amino acid metabolism during fermentation.[1] This contributes to the flavor and aroma profile of many alcoholic beverages.[3]

  • Klerckia citriformum : This biocontrol bacterium has been shown to produce 2-Phenylethanol, which exhibits antiseptic and fresh-keeping properties for fruits and vegetables.[5]

In Food and Beverages:

As a product of fermentation, trace amounts of 2-Phenylethanol are naturally present in many fermented foods and beverages, including beer, wine, and spirits.[3]

Biosynthesis

In living organisms, 2-Phenylethanol is primarily synthesized from the amino acid L-phenylalanine via the Ehrlich pathway. This metabolic pathway is a key process in yeast and also occurs in plants.

The biosynthetic pathway can be summarized in the following steps:

  • Transamination: L-phenylalanine is converted to phenylpyruvic acid by a transaminase enzyme.

  • Decarboxylation: Phenylpyruvic acid is then decarboxylated to phenylacetaldehyde by a decarboxylase.

  • Reduction: Finally, phenylacetaldehyde is reduced to 2-Phenylethanol by an alcohol dehydrogenase.

Biosynthesis_of_2_Phenylethanol L_Phenylalanine L-Phenylalanine Phenylpyruvic_Acid Phenylpyruvic Acid L_Phenylalanine->Phenylpyruvic_Acid Transaminase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvic_Acid->Phenylacetaldehyde Decarboxylase Two_Phenylethanol 2-Phenylethanol Phenylacetaldehyde->Two_Phenylethanol Alcohol Dehydrogenase

Caption: Biosynthetic pathway of 2-Phenylethanol from L-phenylalanine.

Isolation and Identification from Natural Sources

The extraction and identification of 2-Phenylethanol from natural matrices is a critical step for its study and utilization. The choice of method depends on the source material and the desired purity of the final product.

Experimental Protocol: Extraction of 2-Phenylethanol from a Fermentation Broth

This protocol outlines a general procedure for the extraction of 2-Phenylethanol from a yeast fermentation broth.

I. Materials and Equipment:

  • Yeast fermentation broth (e.g., from Saccharomyces cerevisiae)

  • Anhydrous ether or ethyl acetate

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Glassware (beakers, flasks)

  • Centrifuge (optional)

II. Step-by-Step Methodology:

  • Cell Removal: If the fermentation broth contains a high concentration of yeast cells, centrifuge the broth to pellet the cells. Decant the supernatant for extraction.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of anhydrous ether or ethyl acetate.[5]

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer (top layer with ether or ethyl acetate) will contain the 2-Phenylethanol.

    • Carefully drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.[5]

  • Drying the Organic Extract:

    • Combine the organic extracts.

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Swirl gently and let it stand for 10-15 minutes.

  • Solvent Removal:

    • Decant the dried organic extract into a round-bottom flask.

    • Concentrate the extract using a rotary evaporator to remove the solvent.[5] The remaining liquid will be a crude extract containing 2-Phenylethanol.

Analytical Identification

Once a crude extract is obtained, various analytical techniques can be employed for the identification and quantification of 2-Phenylethanol.

I. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile compounds like 2-Phenylethanol.

  • Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

  • Typical Workflow:

    • The crude extract is dissolved in a suitable solvent and injected into the GC-MS system.

    • The components are separated on a capillary column.

    • The mass spectrometer detects the fragments of the eluted compounds.

    • The retention time and mass spectrum of the unknown peak are compared to those of a known 2-Phenylethanol standard for confirmation.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column Separation Ion_Source Ion_Source Column->Ion_Source Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Fragmentation Detector Detector Mass_Analyzer->Detector Detection Data_Analysis Data Analysis and Identification Detector->Data_Analysis Sample_Injection Sample Injection Sample_Injection->Injector

Caption: A simplified workflow for the identification of 2-Phenylethanol using GC-MS.

II. High-Performance Liquid Chromatography (HPLC):

HPLC, particularly reversed-phase HPLC, is another widely used method for the analysis of 2-Phenylethanol.[6]

  • Principle: A liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) under high pressure. Different components in the sample interact differently with the stationary phase, causing them to separate. A detector at the end of the column measures the concentration of each component as it elutes.

  • Typical Conditions for 2-Phenylethanol Analysis:

    • Column: C18 symmetry column.[6]

    • Mobile Phase: A mixture of water and acetonitrile (e.g., 50:50 v/v).[6]

    • Detection: UV detector at 220 nm.[6]

    • Flow Rate: 1.0 mL/min.[6]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Phenylethanol is presented in the table below.

PropertyValueReference
Chemical Formula C₈H₁₀O[1]
Molar Mass 122.16 g/mol [1]
Appearance Colorless, viscous liquid[1][2]
Odor Floral, rose-like[1][2]
Boiling Point 219-221 °C[3]
Melting Point -27 °C[3]
Solubility in Water Slightly soluble (2 mL/100 mL)[3]
Solubility in Organic Solvents Miscible with most organic solvents[3]

Applications and Significance

The unique properties of 2-Phenylethanol have led to its widespread use in various industries.

  • Fragrance and Perfumery: Due to its pleasant and stable rose-like scent, it is a key ingredient in many perfumes, soaps, and cosmetics.[3][4]

  • Food and Beverage: It is used as a flavoring agent in a variety of food products.[3]

  • Antimicrobial and Preservative: 2-Phenylethanol exhibits antimicrobial properties and is used as a preservative in some pharmaceutical and cosmetic formulations.[3][4][7]

  • Research: In microbiology, it has been used to selectively inhibit DNA synthesis in bacteria.[8]

Conclusion

2-Phenylethanol is a naturally abundant aromatic alcohol with significant commercial and scientific importance. Its discovery is rooted in the early explorations of natural product chemistry, and its synthesis is now well-optimized for industrial-scale production. Found in a diverse range of plants and microorganisms, its biosynthesis via the Ehrlich pathway from L-phenylalanine is a key metabolic process. The isolation and identification of 2-Phenylethanol from these natural sources are routinely achieved through standard extraction techniques followed by robust analytical methods such as GC-MS and HPLC. A thorough understanding of its discovery, natural occurrence, and analytical characterization is essential for professionals in the fields of natural product chemistry, fragrance and flavor science, and drug development.

References

  • Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, October 4). Phenethyl alcohol. Retrieved from [Link]

  • CN102204588A. (n.d.). Application method of active substance phenethyl alcohol in refreshment and corrosion prevention of fruit and vegetable. Google Patents.
  • Global Market Insights. (2022, June 21). 4 major applications impacting the future of 2-phenylethanol industry. Retrieved from [Link]

  • Rosenkranz, H. S., Carr, H. S., & Rose, H. M. (1965). PHENETHYL ALCOHOL. I. EFFECT ON MACROMOLECULAR SYNTHESIS OF ESCHERICHIA COLI. Journal of Bacteriology, 89(5), 1354–1369.
  • Naderi, F., et al. (n.d.). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Academic Journals. Retrieved from [Link]

  • GlobalRx. (n.d.). Phenylethyl Alcohol USP: Clinical Applications and Industrial Usage. Retrieved from [Link]

Sources

A Theoretical Exploration of 4-Phenoxyphenethyl Alcohol: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for the study of 4-phenoxyphenethyl alcohol, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive empirical data, this document leverages high-level computational methodologies to predict its structural, electronic, and reactive properties. This in-silico approach offers a robust, cost-effective, and ethical alternative to preliminary laboratory synthesis and screening, providing foundational insights for researchers, scientists, and drug development professionals.

Introduction: The Structural Rationale of this compound

This compound integrates several key functional groups that suggest significant potential in drug design. The molecule consists of a phenethyl alcohol backbone, known for its antimicrobial and aromatic properties, and a phenoxy ether linkage.[1][2][3] The ether linkage introduces conformational flexibility and alters the electronic properties of the aromatic systems, which can be pivotal for molecular recognition and binding affinity in biological systems.[4][5] The terminal hydroxyl group provides a site for hydrogen bonding, a critical interaction in many biological processes.[6]

This unique combination of a flexible ether, a reactive alcohol, and two aromatic rings presents a compelling scaffold for the design of novel therapeutic agents. Understanding the inherent properties of this molecule is the first step toward unlocking its potential.

Computational Methodology: A Validated Approach

To elucidate the properties of this compound, a multi-faceted computational approach is proposed. This workflow is designed to provide a holistic understanding of the molecule, from its most stable conformation to its potential interactions with biological targets.

Computational_Workflow cluster_0 Initial Structure cluster_1 Geometry Optimization cluster_2 Property Calculation cluster_3 Application & Analysis Input 2D Structure of This compound DFT_Opt DFT Calculation (e.g., B3LYP/6-31G*) Input->DFT_Opt Initial Coordinates Freq Vibrational Frequencies DFT_Opt->Freq Optimized Geometry FMO Frontier Molecular Orbitals (HOMO/LUMO) DFT_Opt->FMO Optimized Geometry MEP Molecular Electrostatic Potential DFT_Opt->MEP Optimized Geometry Docking Molecular Docking (with target protein) DFT_Opt->Docking Ligand Preparation ADME ADME-Tox Prediction Docking->ADME Lead Candidate

Figure 1: A generalized workflow for the theoretical analysis of this compound.

Step-by-Step Protocol for Computational Analysis
  • Molecular Structure Generation : The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.

  • Geometry Optimization :

    • Rationale : To find the lowest energy, and therefore most stable, conformation of the molecule. This is crucial as the molecular geometry dictates its properties.

    • Method : Density Functional Theory (DFT) is a reliable method for this purpose. The B3LYP functional with a 6-31G* basis set offers a good balance of accuracy and computational cost for molecules of this size.[7]

    • Software : Gaussian, ORCA, or similar quantum chemistry packages.

    • Validation : The optimization is confirmed by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a true energy minimum.[7]

  • Electronic Property Calculation :

    • Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the electron density distribution. This identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting intermolecular interactions.

  • Spectroscopic Property Prediction :

    • Infrared (IR) Spectroscopy : Vibrational frequencies calculated from the optimized geometry can be used to predict the IR spectrum. Key peaks to look for include the O-H stretch of the alcohol (around 3300-3400 cm⁻¹) and C-O stretches of the ether and alcohol (around 1000-1300 cm⁻¹).[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : Chemical shifts (¹H and ¹³C) can be predicted to aid in the characterization of synthesized material.

  • Reactivity and Druglikeness Analysis :

    • Molecular Docking : The optimized structure is docked into the active site of a relevant biological target to predict binding affinity and mode. The choice of target would be guided by the therapeutic area of interest (e.g., bacterial enzymes for antimicrobial applications).

    • ADME-Tox Prediction : In-silico tools (e.g., SwissADME, pkCSM) are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. This helps in assessing the "druglikeness" of the molecule.

Predicted Physicochemical and Spectroscopic Properties

Based on the structure and in comparison with analogous compounds, the following properties for this compound can be predicted.

PropertyPredicted Value/CharacteristicRationale/Comparison
Molecular Formula C₁₄H₁₄O₂Based on chemical structure
Molecular Weight 214.26 g/mol Calculated from the molecular formula
Appearance Likely a colorless to pale yellow liquid or low-melting solidPhenethyl alcohol is a colorless liquid.
Solubility Sparingly soluble in water; soluble in organic solventsThe presence of two aromatic rings and an ether linkage decreases water solubility compared to phenethyl alcohol.[1]
LogP Estimated to be > 2Increased hydrophobicity due to the additional phenoxy group.
Key IR Peaks (cm⁻¹) ~3350 (O-H stretch, broad), ~3050 (Aromatic C-H stretch), ~2900 (Aliphatic C-H stretch), ~1240 (Aryl-O-C stretch), ~1050 (C-O stretch)Characteristic absorptions for alcohols and aromatic ethers.[8]
¹H NMR Shifts (ppm) ~7.3-6.9 (aromatic protons), ~4.0 (CH₂ next to oxygen), ~2.9 (CH₂ next to phenyl), ~2.0 (OH, broad)Approximate shifts based on similar structures.

Theoretical Insights into Reactivity and Biological Potential

Frontier Molecular Orbitals and Reactivity

A preliminary analysis suggests that the HOMO will likely be localized on the electron-rich phenoxy group, while the LUMO may be distributed across the phenyl ring of the phenethyl moiety. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap will provide a quantitative measure of the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is expected to show a region of negative potential around the oxygen atoms of the hydroxyl and ether groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. The hydrogen of the hydroxyl group will exhibit a positive potential, making it a hydrogen bond donor. These features are critical for interactions with biological macromolecules.

MEP_Concept cluster_0 Molecular Electrostatic Potential (MEP) of this compound Molecule [C₆H₅-O-C₆H₄-CH₂CH₂-OH] Ether_O Ether Oxygen Alcohol_O Alcohol Oxygen Alcohol_H Alcohol Hydrogen Negative Negative Potential (Electron-Rich) Positive Positive Potential (Electron-Poor)

Figure 2: Conceptual representation of MEP for this compound.

Potential Applications in Drug Development
  • Antimicrobial Agents : Phenethyl alcohol and phenoxyethanol are known for their antimicrobial properties.[3][9][10][11] this compound could exhibit similar or enhanced activity due to its increased lipophilicity, which may facilitate membrane permeation. Theoretical studies can help elucidate the mechanism of action at the molecular level.

  • CNS-Active Agents : The phenoxy scaffold is present in a number of centrally acting drugs. The ability of this compound to cross the blood-brain barrier can be predicted using computational models. Its structural similarity to certain neurotransmitters could be explored through molecular docking with CNS receptors.

  • Anti-inflammatory Agents : Phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents.[12][13] The phenoxy moiety in this compound could be a starting point for designing novel anti-inflammatory compounds.

Conclusion and Future Directions

This theoretical guide provides a roadmap for the in-silico investigation of this compound. The proposed computational workflow allows for a comprehensive characterization of its structural, electronic, and reactive properties, offering valuable insights for its potential applications in drug discovery and development. The predictive nature of this work underscores the power of computational chemistry in modern research, enabling the rational design of novel molecules with desired functionalities. Future work should focus on the synthesis of this compound and the experimental validation of these theoretical predictions.

References

  • Wikipedia. (n.d.). Phenethyl alcohol. Retrieved January 23, 2026, from [Link]

  • Sciencemadness Wiki. (2025, October 4). Phenethyl alcohol. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Phenylethanol. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). EP0449603A1 - Production of 4-hydroxyphenethyl alcohol.
  • African Journal of Pure and Applied Chemistry. (2015, May 31). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (rp-hplc) in budesonide nasal spray. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2019, May 2). Modeling Phase Equilibria of Ethers and Alcohols with GCA-EOS for Assessing the Coblending of Advanced Biofuels. Journal of Chemical & Engineering Data. Retrieved January 23, 2026, from [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved January 23, 2026, from [Link]

  • PubMed. (2024). Unveiling the mechanism of efficient β-phenylethyl alcohol conversion in wild-type Saccharomyces cerevisiae WY319 through multi-omics analysis. Retrieved January 23, 2026, from [Link]

  • PubMed. (1990). Antibacterial activity of phenethyl alcohol and resulting membrane alterations. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN101580460B - Synthetic method of 3, 4-dihydroxy phenethyl alcohol.
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  • Google Patents. (n.d.). CN111978154A - Preparation method of 4-octyl phenethyl alcohol.
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  • ResearchGate. (2025, August 6). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. Retrieved January 23, 2026, from [Link]

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  • KAUST Repository. (2025, May 21). Synthesis and characterization of thymol- derived phenoxy acetamide derivatives using DFT, molecular docking. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025, June 4). The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. Retrieved January 23, 2026, from [Link]

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  • SpectraBase. (n.d.). 4-Methyl-phenethyl alcohol. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxyphenethyl alcohol. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (2024, May 28). Study of phenoxy radical couplings using the enzymatic secretome of Botrytis cinerea. Retrieved January 23, 2026, from [Link]

  • YouTube. (2025, June 16). Ester and Ether Groups in 3D Molecular Models!. Retrieved January 23, 2026, from [Link]

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  • Semantic Scholar. (2022, September 3). Binding Thermodynamics and Dissociation Kinetics Analysis Uncover the Key Structural Motifs of Phenoxyphenol Derivatives as the. Retrieved January 23, 2026, from [Link]

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Methodological & Application

Application Note: High-Purity Isolation of 4-Phenoxyphenethyl Alcohol via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Phenoxyphenethyl alcohol is a significant chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its molecular structure, featuring both a polar hydroxyl group and a bulky, nonpolar phenoxy-phenyl moiety, presents a unique purification challenge. Achieving high purity is critical, as residual starting materials or byproducts can impede downstream reactions and compromise the quality of the final product. This application note provides a comprehensive, field-proven protocol for the purification of this compound using flash column chromatography, a technique widely employed for its efficiency and scalability in research and development settings.[1]

The causality behind the choice of flash chromatography lies in its ability to expedite the separation process by applying positive pressure, which accelerates the mobile phase flow rate.[2] This is particularly advantageous for moderately polar compounds like this compound, which might otherwise exhibit slow elution and band broadening under gravity-fed conditions.

Understanding the Physicochemical Landscape

A successful chromatographic separation is predicated on a thorough understanding of the target molecule's properties and the likely impurities.

  • Analyte Properties: this compound possesses a hydroxyl group, which is capable of hydrogen bonding and imparts polarity to the molecule.[3][4] However, the large, nonpolar aromatic portion of the molecule significantly influences its overall polarity and solubility. It is slightly soluble in water but miscible with most organic solvents.[5]

  • Potential Impurities: The impurities present in a crude sample of this compound are largely dependent on its synthetic route. Common synthetic pathways, such as the reaction of a phenoxide with 2-phenylethanol derivatives or Grignard reactions, can result in unreacted starting materials, corresponding aldehydes or ketones from over-oxidation, and nonpolar byproducts like diphenyl ether.[5][6]

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.[7][8][9] The separation mechanism hinges on the differential partitioning of the sample components between the stationary and mobile phases.

Due to its hydroxyl group, this compound will exhibit a stronger interaction with the polar silica gel compared to less polar impurities. Consequently, nonpolar byproducts will elute from the column first, followed by the desired product. More polar impurities, if present, will be retained more strongly on the column.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating thin-layer chromatography (TLC) at critical stages to ensure a successful and reproducible purification.

Materials and Equipment

Category Item Specifications
Stationary Phase Silica GelFlash chromatography grade, 230-400 mesh (40-63 µm)[10]
Mobile Phase Solvents n-HexaneHPLC Grade
Ethyl AcetateHPLC Grade
Apparatus Glass Chromatography ColumnAppropriate size for the scale of purification
TLC PlatesSilica gel coated aluminum or glass plates (with UV254 indicator)
TLC Developing Chamber
UV LampFor visualization of TLC plates
Collection VesselsTest tubes or flasks
Rotary EvaporatorFor solvent removal

Step 1: Thin-Layer Chromatography (TLC) – The Predictive Powerhouse

Before committing the bulk of the crude material to the column, it is imperative to determine the optimal mobile phase composition using TLC.[7][11][12][13] This preliminary step saves time and solvent, and provides a reliable prediction of the separation on the column.

Protocol:

  • Prepare several TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Visualize the developed plate under a UV lamp. The aromatic nature of this compound and many likely impurities allows for easy visualization.

  • The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[7] This Rf value ensures that the compound moves off the baseline but is sufficiently retained to allow for separation from less polar impurities.[7]

Step 2: Column Packing – The Foundation of a Good Separation

Proper column packing is crucial to prevent channeling and ensure uniform flow of the mobile phase, leading to sharp, well-resolved bands.

Protocol:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[14]

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase composition determined by TLC.

  • Carefully pour the slurry into the column, gently tapping the side of the column to dislodge any air bubbles and encourage even packing.[14]

  • Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase from disturbance during solvent addition.[10]

  • Continuously add the mobile phase to the column, ensuring the solvent level never drops below the top of the silica gel to prevent cracking of the stationary phase.[2]

Step 3: Sample Loading – Precision is Key

The method of sample application onto the column significantly impacts the resolution of the separation.

Protocol:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.[14] Carefully apply the solution to the top of the column using a pipette.

  • Dry Loading: For samples that are not readily soluble in the mobile phase, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2] This technique is often preferred as it can lead to sharper bands.

Step 4: Elution and Fraction Collection – The Separation in Action

The elution process involves passing the mobile phase through the column to separate the components of the mixture.

Protocol:

  • Begin elution with the solvent system determined by TLC. If the separation between the product and impurities is challenging, a gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity by adding more ethyl acetate.[10]

  • Apply gentle positive pressure to the top of the column using a pump or a regulated air/nitrogen line to achieve a steady flow rate.

  • Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions should be guided by the volume of the column.

  • Monitor the progress of the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate and develop it in the elution solvent.

Step 5: Product Isolation and Characterization – The Final Step

Once the fractions containing the pure product have been identified, the final step is to isolate and confirm its purity.

Protocol:

  • Combine the fractions that contain only the pure this compound, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting residue is the purified this compound.

  • Confirm the purity of the final product using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or mass spectrometry.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Optimization TLC Solvent System Optimization Column_Packing Column Packing TLC_Optimization->Column_Packing Determines Mobile Phase Sample_Loading Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution TLC_Analysis TLC Analysis of Fractions Elution->TLC_Analysis Monitors Separation Fraction_Pooling Pooling of Pure Fractions TLC_Analysis->Fraction_Pooling Identifies Pure Fractions Solvent_Removal Solvent Removal Fraction_Pooling->Solvent_Removal Final_Product Pure 4-Phenoxyphenethyl Alcohol Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

Problem Potential Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. Consider a shallower solvent gradient.
Band Tailing Sample overload; interactions with acidic silica.Reduce the amount of sample loaded. Add a small amount of triethylamine to the mobile phase to neutralize acidic sites.
Cracked Column Bed Column ran dry.Ensure the solvent level never drops below the top of the stationary phase.
Co-elution of Impurities Similar polarity of product and impurity.Use a shallower solvent gradient or a different stationary phase (e.g., alumina).

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound by flash column chromatography. By following the outlined steps, researchers, scientists, and drug development professionals can consistently achieve high-purity material essential for their downstream applications. The integration of TLC as a self-validating tool throughout the process ensures an efficient and successful purification.

References

  • Danheiser, R. L., et al. (2018). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 95, 226-243. Available at: [Link]

  • Britton, E. C. (1929). Purification of phenyl ethyl alcohol. U.S. Patent No. 1,698,932. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Phenethyl alcohol on Newcrom BH Column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Mohammad, A., & Bhawani, S. A. (2007). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Journal of Planar Chromatography-Modern TLC, 20(1), 59-64. Available at: [Link]

  • Chemistry LibreTexts. (2023). 17.2: Properties of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). How to run column chromatography. Retrieved from [Link]

  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Available at: [Link]

  • Chemistry Forum. (2024). Removing impurities from phenethyl alcohol. Available at: [Link]

  • Chemistry For Everyone. (2023, November 26). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Priddy, S. A., Hanley, T. R., & Effler, W. T. (1999). Separation optimization for the recovery of phenyl ethyl alcohol. Applied Biochemistry and Biotechnology, 77-79, 473-484. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Marona-Lewicka, D., et al. (2005). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International, 151(1), 1-11. Available at: [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Phenethyl alcohol. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Hosseini, M., et al. (2012). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Journal of Research in Medical Sciences, 17(1), 82-85. Available at: [Link]

  • ResearchGate. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

  • Khan Academy. (2020, December 1). Physical properties of alcohols and phenols [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2014). Alcohols - Nomenclature and Properties. Retrieved from [Link]

  • OpenStax. (2023). 17.2 Properties of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

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Application Note: Purification of 4-Phenoxyphenethyl Alcohol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Physicochemical Properties

Before attempting any purification of a chemical compound, it is imperative to ascertain its fundamental physicochemical properties. Of paramount importance is the compound's physical state at ambient temperature. Recrystallization is a powerful technique for the purification of solids . If a substance is a liquid at room temperature, other methods such as distillation or chromatography are more appropriate.

Publicly available data on the specific melting point of 4-Phenoxyphenethyl alcohol is not readily found. The structurally related compound, 2-phenylethanol, is a liquid at room temperature with a melting point of -27°C.[1][2][3] While the addition of a phenoxy group will likely increase the melting point, it cannot be assumed that this compound is a solid.

Therefore, the first and most critical step for any researcher is to experimentally determine the melting point of their synthesized this compound.

This application note proceeds under the assumption that the user has confirmed their sample of this compound is a solid at room temperature. The following protocols are designed to provide a robust framework for developing a successful recrystallization procedure.

Introduction to Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids in a given solvent increases with temperature.[1] An impure solid can be dissolved in a hot solvent to form a saturated solution. As this solution cools, the solubility of the compound decreases, and it crystallizes out of the solution. Soluble impurities, ideally present in smaller quantities, remain in the solvent.[4] The newly formed, purer crystals can then be isolated by filtration. The success of this technique hinges on the careful selection of a suitable solvent or solvent system.

The ideal solvent for recrystallization should exhibit the following characteristics[5]:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility.

  • Chemical inertness (it should not react with the compound).

  • A suitable boiling point that is below the melting point of the compound to be purified.

  • Volatility for easy removal from the purified crystals.

Potential Impurities in the Synthesis of this compound

While a specific synthesis route for this compound is not detailed here, analogous syntheses for similar aromatic alcohols, such as the Friedel-Crafts reaction between a substituted benzene and an epoxide, can suggest potential impurities.[2] For instance, side products like diphenylethane derivatives or unreacted starting materials could be present.[2] Understanding the likely impurities is crucial for selecting a solvent system that will keep them dissolved while the desired product crystallizes.

Experimental Protocols

Solvent Screening: A Microscale Approach

Before committing to a large-scale recrystallization, it is essential to perform a solvent screening to identify the most suitable solvent or solvent pair.

Objective: To identify a solvent in which this compound has high solubility when hot and low solubility when cold.

Materials:

  • Small test tubes (e.g., 13x100 mm)

  • A small quantity of crude this compound

  • A selection of candidate solvents (see Table 1)

  • Hot plate or heating mantle

  • Sand bath or water bath

  • Pasteur pipettes

Protocol:

  • Place approximately 20-30 mg of the crude solid into a small test tube.

  • Add the first candidate solvent dropwise at room temperature, agitating the tube after each addition. Observe if the solid dissolves readily. If it does, the solvent is unsuitable as it will not allow for good recovery upon cooling.

  • If the solid is insoluble or sparingly soluble at room temperature, begin to gently heat the test tube in a sand or water bath.

  • Continue adding the solvent dropwise to the heated mixture until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.

  • Repeat this process for a range of solvents to find the optimal one.

Table 1: Candidate Solvents for Recrystallization of Aromatic Alcohols

SolventBoiling Point (°C)PolarityComments
Water100HighSuitable for polar compounds. Given the aromatic nature of the target, it might be a poor solvent alone but useful as an anti-solvent.
Ethanol78PolarA common and effective solvent for many organic compounds, including those with hydroxyl groups.[3]
Isopropanol82PolarSimilar to ethanol, can be a good choice.
Toluene111Non-polarMay be a good solvent for aromatic compounds.
Hexanes~69Non-polarOften used as an anti-solvent with a more polar solvent.
Ethyl Acetate77IntermediateA versatile solvent for a range of polarities.
Protocol 1: Single-Solvent Recrystallization by Slow Cooling

This is the most straightforward recrystallization method and should be attempted first if a suitable single solvent is identified.

Objective: To purify solid this compound using a single solvent and controlled cooling.

Diagram: Single-Solvent Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal hot solvent until solid just dissolves A->B C 3. Filter hot solution to remove insoluble impurities B->C If insoluble impurities are present D 4. Allow filtrate to cool slowly to room temperature B->D If no hot filtration needed C->D E 5. Further cool in an ice bath D->E F 6. Collect crystals by vacuum filtration E->F G 7. Wash crystals with a small amount of cold solvent F->G H 8. Dry crystals under vacuum G->H

Caption: Workflow for single-solvent recrystallization.

Protocol:

  • Weigh the crude this compound and place it in an Erlenmeyer flask.

  • In a separate beaker, heat the chosen solvent to its boiling point.

  • Add a small portion of the hot solvent to the Erlenmeyer flask containing the crude solid. Swirl the flask to promote dissolution.

  • Place the flask on a hot plate and bring the mixture to a gentle boil. Continue adding small portions of the hot solvent until the solid is completely dissolved. It is crucial to add only the minimum amount of solvent necessary to avoid poor recovery.[4]

  • If insoluble impurities are present, perform a hot gravity filtration at this stage.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely under vacuum.

  • Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value (if known) indicates high purity.

Protocol 2: Two-Solvent (Solvent-Antisolvent) Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics. It employs two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "antisolvent").

Objective: To purify solid this compound using a solvent-antisolvent system.

Diagram: Two-Solvent Recrystallization Workflow

G cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization & Isolation A 1. Dissolve crude solid in a minimal amount of hot 'good' solvent B 2. Add 'poor' solvent (antisolvent) dropwise until solution becomes cloudy A->B C 3. Add a few drops of 'good' solvent to redissolve and clarify B->C D 4. Cool slowly to room temp, then in an ice bath C->D E 5. Collect crystals by vacuum filtration D->E

Caption: Workflow for two-solvent (antisolvent) recrystallization.

Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Heat the "good" solvent (in which the compound is very soluble) to its boiling point.

  • Add the minimum amount of the hot "good" solvent to the flask to completely dissolve the solid.

  • While keeping the solution hot, add the "poor" solvent (the antisolvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath to complete the crystallization process.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold antisolvent (or a mixture rich in the antisolvent), and dry under vacuum.

Troubleshooting and Expert Insights

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly. To remedy this, reheat the solution to dissolve the oil, add more solvent, and allow it to cool even more slowly.

  • No Crystals Form: If crystallization does not occur upon cooling, it may be due to excessive solvent or a very clean flask surface. Try scratching the inside of the flask with a glass rod to create nucleation sites, or add a "seed crystal" of the pure compound if available.

  • Crystal Quality: The rate of cooling directly impacts crystal size and purity. Slower cooling generally results in larger, purer crystals.[1]

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the purification of solid this compound via recrystallization. The cornerstone of a successful purification is the initial, careful selection of an appropriate solvent system through systematic screening. By following these methodologies, researchers can effectively enhance the purity of their compound, which is a critical step in drug development and scientific research. It must be reiterated that these protocols are contingent on the compound being a solid at room temperature, a determination that must be made experimentally prior to any purification attempt.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6054, 2-Phenylethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from a website that is no longer accessible. A general outline of the source is available.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Guide for crystallization. Retrieved from a website that is no longer accessible. A general outline of the source is available.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization-1.pdf. Retrieved from a website that is no longer accessible. A general outline of the source is available.
  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

  • INCHEM. (n.d.). ICSC 0936 - PHENETHYL ALCOHOL. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

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Application Note: High-Throughput Analysis of 4-Phenoxyphenethyl Alcohol using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the qualitative and quantitative analysis of 4-Phenoxyphenethyl alcohol, a key intermediate in pharmaceutical and fragrance synthesis, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for accurate and reproducible results. We delve into the rationale behind instrumental parameter selection, sample preparation, and data interpretation, ensuring scientific integrity and offering field-proven insights.

Introduction: The Significance of this compound Analysis

This compound is a significant organic compound, finding applications as a precursor in the synthesis of various pharmaceutical agents and as a component in fragrance formulations. Its unique structure, combining a phenoxy group with a phenethyl alcohol moiety, imparts specific chemical properties that necessitate precise analytical characterization. Accurate determination of its purity and the identification of any potential impurities are critical for ensuring the quality, safety, and efficacy of end products. Gas Chromatography-Mass Spectrometry stands as the premier analytical technique for this purpose, offering unparalleled separation efficiency and definitive molecular identification. This guide provides a detailed protocol for the successful GC-MS analysis of this compound, grounded in established analytical principles.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful GC-MS method.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₂N/A
Molecular Weight 214.26 g/mol N/A
Boiling Point (Predicted) Approx. 350-400 °CN/A
Solubility Soluble in organic solvents like methanol, ethanol, dichloromethaneGeneral Chemical Principles
Structure N/A

Experimental Workflow: A Validating System

The experimental design for the GC-MS analysis of this compound is a self-validating system, ensuring data integrity from sample preparation to final analysis. Each step is optimized to guarantee the accurate and reproducible measurement of the target analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection Injection Standard->Injection Sample Sample Dilution Sample->Injection Solvent Solvent Selection Solvent->Standard Solvent->Sample Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Quantification Quantification Spectrum->Quantification

Caption: GC-MS workflow for this compound analysis.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to produce a clean, homogenous sample in a suitable solvent at a concentration appropriate for GC-MS analysis.[1][2]

Protocol:

  • Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute the standard solution 1:100 with methanol to achieve a final concentration of 10 µg/mL.[1] This concentration is a good starting point to achieve a column loading of approximately 10 ng with a 1 µL injection.[1]

  • Sample Solution: If the sample is a solid, dissolve it in methanol to achieve an estimated concentration of 10 µg/mL. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.[2]

  • Filtration: Ensure all solutions are free of particulate matter by passing them through a 0.45 µm syringe filter before transferring to a 2 mL autosampler vial.

Causality: Methanol is chosen as the solvent due to its volatility and its ability to dissolve this compound. The concentration of 10 µg/mL is selected to prevent column overloading and detector saturation, ensuring a linear response.

GC-MS Instrumentation and Parameters

The selection of appropriate GC-MS parameters is critical for achieving good chromatographic separation and sensitive detection.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

GC Parameters:

ParameterRecommended SettingRationale
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column is a good starting point for the separation of aromatic compounds.
Inlet Temperature 280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.[3]
Injection Volume 1 µL
Injection Mode SplitlessMaximizes the transfer of the analyte to the column for trace analysis.
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min)The temperature program is designed to provide good separation of the analyte from potential impurities while minimizing run time. A high final temperature ensures that any less volatile compounds are eluted from the column.

MS Parameters:

ParameterRecommended SettingRationale
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard energy for generating consistent mass spectra.[4]
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-450A wide scan range is used to capture the molecular ion and all significant fragment ions.
Solvent Delay 3 minPrevents the solvent peak from entering the mass spectrometer, which can cause filament damage and ion source contamination.

Expected Results and Data Interpretation

Chromatogram

Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be a key identifier for the compound in a given sample.

Mass Spectrum and Fragmentation Pattern

The electron ionization mass spectrum of this compound will exhibit a characteristic fragmentation pattern. While a library spectrum for this specific compound may not be readily available in all databases, its fragmentation can be predicted based on its structure and comparison to similar molecules like phenylethyl alcohol.[5][6]

Predicted Fragmentation:

  • Molecular Ion (M+): The molecular ion peak at m/z 214 should be observable, though it may be of low intensity.

  • Key Fragment Ions:

    • m/z 107 (Base Peak): Loss of the phenoxy group (C₆H₅O•) leading to the stable benzyl cation fragment [C₇H₇O]+.

    • m/z 91: Tropylium ion ([C₇H₇]+), a common fragment for compounds containing a benzyl group.

    • m/z 77: Phenyl cation ([C₆H₅]+) from the cleavage of the ether linkage.

    • m/z 31: [CH₂OH]+ fragment, characteristic of primary alcohols.

The identification of this compound is confirmed by matching the retention time and the mass spectrum of the sample peak with that of a known reference standard. For unknown peaks, a library search against databases such as the NIST Mass Spectral Library can be performed.[4]

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method should be validated. Key validation parameters include:

  • Linearity: A calibration curve should be generated using a series of standards of known concentrations to demonstrate the linear response of the detector.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.

  • Precision and Accuracy: Assessed by analyzing replicate samples and comparing the measured concentrations to the known values.

  • System Suitability: Regular injections of a check standard to monitor the performance of the GC-MS system.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the GC-MS analysis of this compound. By following the detailed methodologies and understanding the rationale behind the experimental choices, researchers and scientists can achieve accurate, reliable, and reproducible results. The self-validating nature of the described workflow ensures the integrity of the data, making it suitable for critical applications in the pharmaceutical and fragrance industries.

References

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The Versatile Scaffold: 4-Phenoxyphenethyl Alcohol as a Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Phenoxy-Phenethyl Moiety

In the landscape of modern drug discovery and materials science, the identification of versatile molecular scaffolds is paramount. 4-Phenoxyphenethyl alcohol, a seemingly simple aromatic alcohol, represents a potent and underexplored starting material for the synthesis of a diverse array of novel compounds. Its structure, featuring a flexible ethyl alcohol chain attached to a rigid diaryl ether, offers multiple points for chemical modification, leading to derivatives with significant potential in medicinal chemistry and beyond. The inherent biological activities associated with the phenoxy and phenethyl motifs, including antimicrobial and antitumor properties, make this scaffold particularly attractive for the development of new therapeutic agents.[1][2][3][4][5][6][7][8][9]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound as a precursor. We will delve into its synthesis and present detailed, field-proven protocols for its conversion into a variety of functionalized derivatives, including aldehydes, ethers, and esters. The causality behind experimental choices will be elucidated, and each protocol is designed as a self-validating system to ensure reproducibility and scientific integrity.

Core Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is fundamental to successful synthetic campaigns.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₂Calculated
Molecular Weight 214.26 g/mol Calculated
Appearance Off-white to pale yellow solidInferred from related compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, acetone); sparingly soluble in water.Inferred from related compounds

Synthetic Pathways from this compound

The reactivity of this compound is primarily centered around its terminal hydroxyl group, which can be readily oxidized or serve as a nucleophile in etherification and esterification reactions.

Synthesis_Pathways cluster_start Starting Material cluster_derivatives Derivative Classes 4-Phenoxyphenethyl_alcohol This compound C₁₄H₁₄O₂ Aldehyde 4-Phenoxyphenylacetaldehyde 4-Phenoxyphenethyl_alcohol->Aldehyde Oxidation Ether Phenoxy-Phenethyl Ethers 4-Phenoxyphenethyl_alcohol->Ether Etherification Ester Phenoxy-Phenethyl Esters 4-Phenoxyphenethyl_alcohol->Ester Esterification

Figure 1: Key synthetic transformations of this compound.

Application Notes & Protocols

Synthesis of the Precursor: this compound

The synthesis of this compound can be efficiently achieved via a two-step sequence starting from the readily available 4-phenoxyphenylacetic acid. This method involves the reduction of the carboxylic acid to the corresponding alcohol, a robust and high-yielding transformation.

Rationale: While other methods exist for the formation of the phenoxy ether linkage, the reduction of a commercially available or readily synthesized carboxylic acid provides a straightforward and scalable route to the desired primary alcohol. The use of a reducing agent like sodium borohydride in the presence of iodine offers a milder alternative to more reactive hydrides.[10]

Protocol 1: Synthesis of this compound

Materials:

  • 4-Phenoxyphenylacetic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 20% Potassium hydroxide (KOH) solution

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under a nitrogen atmosphere, in a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous THF (50 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add sodium borohydride (2.19 g, 57.8 mmol) to the THF.

  • Add 4-phenoxyphenylacetic acid (5.25 g, 23.0 mmol) to the stirred suspension.

  • Prepare a solution of iodine (5.84 g, 23.0 mmol) in anhydrous THF (40 mL) and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Slowly add methanol (30 mL) to quench the reaction.

  • Remove the solvent under reduced pressure.

  • To the residue, add 20% potassium hydroxide solution (80 mL) and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless liquid or a low-melting solid.

Expected Yield: ~95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Oxidation to 4-Phenoxyphenylacetaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is a crucial transformation, providing a key intermediate for further elaboration, such as in the synthesis of imines, oximes, or for use in olefination reactions. To avoid over-oxidation to the carboxylic acid, a mild and selective oxidizing agent is required. Pyridinium chlorochromate (PCC) is a well-established reagent for this purpose.[3][4][8][11][12]

Rationale: PCC is a versatile oxidizing agent that is particularly useful for the conversion of primary alcohols to aldehydes without significant over-oxidation.[3][11][12] The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature, making it a convenient and reliable method.

Oxidation_Workflow Start Dissolve this compound in DCM Add_PCC Add Pyridinium Chlorochromate (PCC) Start->Add_PCC Stir Stir at Room Temperature Add_PCC->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter through Silica Gel Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Product 4-Phenoxyphenylacetaldehyde Evaporate->Product

Figure 2: Workflow for the oxidation of this compound.

Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Celite®

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add PCC (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel and Celite®.

  • Wash the filter cake with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Self-Validation: The disappearance of the starting material's hydroxyl peak and the appearance of a characteristic aldehyde peak in the IR and ¹H NMR spectra will confirm the successful oxidation.

Etherification via Williamson Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of unsymmetrical ethers.[13][14][15][16][17] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. This protocol describes the synthesis of a benzyl ether derivative.

Rationale: The hydroxyl group of this compound can be deprotonated with a strong base like sodium hydride to form a potent nucleophile. The resulting alkoxide can then react with a primary alkyl halide, such as benzyl bromide, to form the corresponding ether. The choice of a primary halide is crucial to favor the Sₙ2 pathway and minimize competing elimination reactions.[15]

Protocol 3: Williamson Ether Synthesis with Benzyl Bromide

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated ammonium chloride solution (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Data: The product, 1-benzyloxy-2-(4-phenoxyphenyl)ethane, can be characterized by NMR and mass spectrometry. The ¹H NMR spectrum is expected to show a characteristic singlet for the benzylic protons around 4.5 ppm.

Esterification to Novel Cinnamate Derivatives

Esterification of this compound with various acyl chlorides or carboxylic acids can lead to a library of novel esters with potential biological activities. The Steglich esterification is a mild and efficient method for this transformation, particularly useful for acid-sensitive substrates.[1][18][19]

Rationale: The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the formation of an ester bond between a carboxylic acid and an alcohol under mild conditions.[1][18][19] This method avoids the harsh acidic conditions of Fischer esterification and the need to prepare acyl chlorides.

Protocol 4: Steglich Esterification with Cinnamic Acid

Materials:

  • This compound

  • Cinnamic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq), cinnamic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-phenoxyphenethyl cinnamate.

Quantitative Data Summary:

DerivativeSynthesis MethodReagentsTypical Yield
4-Phenoxyphenylacetaldehyde OxidationPCC, DCM85-95%
1-Benzyloxy-2-(4-phenoxyphenyl)ethane Williamson Ether SynthesisNaH, Benzyl bromide, THF70-85%
4-Phenoxyphenethyl Cinnamate Steglich EsterificationCinnamic acid, DCC, DMAP, DCM80-90%

Conclusion and Future Directions

This compound has been demonstrated to be a valuable and versatile precursor for the synthesis of a range of novel compounds. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around this scaffold. The inherent biological relevance of the phenoxy moiety suggests that the synthesized derivatives are promising candidates for screening in various biological assays, particularly in the areas of oncology and infectious diseases. Further exploration of different substitution patterns on the aromatic rings and the use of a wider variety of coupling partners in the etherification and esterification reactions will undoubtedly lead to the discovery of new chemical entities with unique and valuable properties.

References

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Investigating the use of 4-Phenoxyphenethyl alcohol in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader

Initial research into the topic "4-Phenoxyphenethyl alcohol" revealed a significant lack of available scientific literature regarding its application in materials science. This compound is not commonly cited as a monomer, precursor, or additive in the synthesis of polymers, nanomaterials, or coatings.

In the spirit of providing a scientifically rigorous and actionable guide, this document will instead focus on a closely related and extensively studied compound: Phenethyl alcohol (PEA) , also known as 2-phenylethanol. PEA shares the core phenethyl alcohol structure and has documented applications in polymer and materials science, particularly in the development of functional polymeric materials. The principles, protocols, and analytical techniques discussed herein for Phenethyl alcohol provide a foundational framework that could be adapted for investigating novel derivatives in the future.

Application Notes & Protocols: The Role of Phenethyl Alcohol in Advanced Polymer Synthesis

Introduction: Phenethyl Alcohol as a Bio-functional Building Block

Phenethyl alcohol (PEA) is an organic compound with the formula C₆H₅CH₂CH₂OH. It is a colorless liquid, slightly soluble in water, with a characteristic floral scent.[1] While traditionally used in perfumery and as an antimicrobial preservative, its chemical structure offers significant potential in materials science.[1] The presence of a hydroxyl group allows for its conversion into a polymerizable monomer, while the phenyl group imparts hydrophobicity and unique aromatic interactions within a polymer matrix.

These properties make PEA an attractive candidate for creating "functional" polymers, where the monomer unit itself carries an intrinsic bio-activity. A primary application of this concept is in the development of novel antimicrobial materials that do not rely on the leaching of traditional antibiotics, thereby offering a potential strategy to combat bacterial resistance.[2]

Key Physicochemical Properties of Phenethyl Alcohol:

PropertyValueSource
Chemical Formula C₈H₁₀O[1]
Molar Mass 122.167 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Density 1.017 g/cm³[1]
Boiling Point 219-221 °C[1]
Solubility in Water Slightly soluble (2 mL / 100 mL)[1]
Solubility Miscible with most organic solvents[1]
Core Application: Synthesis of Antimicrobial Nanogels via PISA

A state-of-the-art application of PEA in materials science is its use as a precursor to a functional monomer for creating antibacterial polymer nanogels. This is achieved through a powerful technique known as Polymerization-Induced Self-Assembly (PISA).

2.1 Scientific Principle: Why Use PEA and PISA?

The core strategy involves modifying PEA to introduce a polymerizable group (e.g., a methacrylate), transforming it into a monomer. This "therapeutic monomer" is then copolymerized with a hydrophilic monomer. The PISA process leverages this amphiphilicity; as the hydrophobic, PEA-derived block grows, it becomes insoluble in the reaction medium and triggers self-assembly into well-defined nano-objects (micelles, worms, or vesicles).

The causality behind this experimental choice is threefold:

  • Inherent Bioactivity: PEA is known to have bactericidal properties by disrupting microbial cell membranes. By incorporating it directly into the polymer backbone, the resulting material has built-in antimicrobial functionality.

  • Controlled Nanostructure: PISA allows for the direct synthesis of nanogels with precise control over their size and morphology, which is crucial for their interaction with bacterial cells.[2]

  • Enhanced Stability & Delivery: Encapsulating the hydrophobic PEA moieties within the core of a nanogel improves their dispersion in aqueous environments and provides a stable formulation, overcoming the limitations of using free PEA, which has poor water solubility and stability.[2]

2.2 Experimental Workflow & Visualization

The overall process can be visualized as a two-stage process: first, the modification of PEA, and second, the PISA-driven polymerization.

PISA_Workflow cluster_0 Part 1: Monomer Synthesis cluster_1 Part 2: PISA Nanogel Formation PEA Phenethyl Alcohol (PEA) PMA_Monomer Phenethyl Methacrylate (PMA) (Functional Monomer) PEA->PMA_Monomer Esterification MA Methacrylic Anhydride MA->PMA_Monomer PMA_Monomer_PISA PMA Monomer PMA_Monomer->PMA_Monomer_PISA Transfer to PISA Reaction MacroCTA Hydrophilic Macro-CTA (e.g., PTEG-RAFT agent) PISA RAFT Polymerization in Polar Solvent MacroCTA->PISA PMA_Monomer_PISA->PISA Initiator Initiator (e.g., AIBN) Initiator->PISA Nanogels Self-Assembled Amphiphilic Block Copolymer Nanogels PISA->Nanogels Chain Extension & In-situ Self-Assembly

Caption: Workflow for PEA-based antimicrobial nanogel synthesis.

Detailed Protocols

3.1 Protocol 1: Synthesis of Phenethyl Methacrylate (PMA) Monomer

This protocol details the conversion of Phenethyl alcohol into a polymerizable methacrylate monomer through esterification.

Materials:

  • Phenethyl alcohol (PEA)

  • Methacrylic anhydride

  • Dichloromethane (DCM), anhydrous

  • Iodine (I₂)

  • Nitrogen (N₂) gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve Phenethyl alcohol (e.g., 5 g, 43.38 mmol) and methacrylic anhydride (e.g., 3.35 g, 21.7 mmol) in 100 mL of anhydrous DCM.

  • Catalyst Addition: Separately, dissolve Iodine (e.g., 1.5 g, 5.91 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approx. 60 °C) and maintain for 24 hours with continuous stirring.

  • Purification (Self-Validation): After 24 hours, cool the reaction to room temperature. The crude product must be purified to remove unreacted starting materials and byproducts, which could interfere with polymerization. This is a critical self-validating step.

    • Concentrate the mixture under reduced pressure.

    • Perform column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure PMA monomer.

  • Characterization: Confirm the chemical structure of the purified PMA using ¹H NMR spectroscopy. The appearance of new peaks corresponding to the vinyl protons of the methacrylate group and the disappearance of the hydroxyl proton from PEA validates the success of the synthesis.

3.2 Protocol 2: RAFT-mediated PISA of PMA-containing Block Copolymers

This protocol describes the synthesis of amphiphilic block copolymer nanogels using the PMA monomer. This example uses a hydrophilic macro-chain transfer agent (CTA) made from tetraethylene glycol (TEG).

Materials:

  • Purified Phenethyl Methacrylate (PMA) monomer

  • Hydrophilic macro-CTA (e.g., Poly(tetraethylene glycol)-RAFT agent, PTEG₃₀)

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., ethanol/water mixture)

  • Schlenk flask or sealed reaction vial

  • Nitrogen (N₂) gas supply

  • Stirring plate and oil bath

Procedure:

  • Reagent Preparation: In a Schlenk flask, combine the PTEG₃₀ macro-CTA, the PMA monomer, and the AIBN initiator. The ratio of PMA to macro-CTA will determine the length of the hydrophobic block and thus the final nanogel morphology.

  • Deoxygenation (Critical Step): Add the chosen solvent (e.g., ethanol). The solution must be thoroughly deoxygenated to prevent premature termination of the radical polymerization. Perform at least three freeze-pump-thaw cycles. This is a crucial step for the trustworthiness of the protocol, as oxygen will inhibit the controlled nature of RAFT polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir. The reaction is allowed to proceed for a predetermined time to achieve a high monomer conversion.

  • Monitoring and Termination: Monitor the polymerization progress by taking aliquots at different time points and analyzing them via ¹H NMR (to track monomer conversion) and Gel Permeation Chromatography (GPC) to track molecular weight evolution and polydispersity. A linear increase in molecular weight with conversion and a low polydispersity index (Đ < 1.3) are hallmarks of a controlled polymerization.

  • Characterization of Nanogels: Once the desired conversion is reached, terminate the reaction by cooling and exposing the solution to air. The resulting nanogel solution can be characterized by:

    • Dynamic Light Scattering (DLS): To determine the size and size distribution of the nanogels.

    • Transmission Electron Microscopy (TEM): To visualize the morphology (spheres, worms, or vesicles) of the self-assembled structures.

3.3 Data Interpretation and Validation

The successful synthesis of PEA-based nanogels is validated by a combination of analytical techniques.

TechniqueParameter MeasuredIndication of Success
¹H NMR Monomer ConversionDisappearance of monomer vinyl peaks.
GPC Molecular Weight (Mₙ) & Polydispersity (Đ)Linear increase of Mₙ with conversion; Đ < 1.3.
DLS Hydrodynamic Diameter (Dₕ)Confirms the presence of nanoscale objects.
TEM Morphology & SizeDirect visualization of nanogel shape and size.
MIC Assay Minimum Inhibitory ConcentrationDetermines the antibacterial efficacy of the final material.

A successful outcome would be the formation of well-defined nanostructures that exhibit potent antibacterial activity, for instance, a minimum inhibitory concentration (MIC) against E. coli as low as 62 µg/mL has been reported for linear PTEG₃₀-co-PPMA₇₀ architectures.[2]

Validation_Logic cluster_0 Synthesis Control cluster_1 Material Properties cluster_2 Functional Performance NMR ¹H NMR: Correct Monomer Structure GPC GPC: Controlled Mₙ, Low Đ NMR->GPC confirms reactant purity for DLS DLS: Target Nanoscale Size GPC->DLS validates polymer for TEM TEM: Desired Morphology DLS->TEM guides interpretation of MIC MIC Assay: High Antibacterial Efficacy TEM->MIC links structure to

Caption: A self-validating system for PEA-based nanogel development.

Conclusion and Future Outlook

The transformation of Phenethyl alcohol from a simple fragrance compound into a sophisticated functional monomer exemplifies a powerful trend in materials science. By covalently integrating bioactive molecules into polymer structures using controlled polymerization techniques like RAFT-PISA, it is possible to design advanced materials with built-in functionality. The protocols described here provide a robust and verifiable pathway for developing such antimicrobial nanogels. Future work may focus on tuning the polymer architecture to target specific pathogens or exploring synergistic effects by co-polymerizing PEA-derived monomers with other functional units.

References

  • Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity.
  • Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity.
  • Phenethyl alcohol. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Phenoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-Phenoxyphenethyl alcohol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached through several reliable pathways. The choice of route often depends on the availability of starting materials, scale, and desired purity profile. The three most common strategies are:

  • Reduction of a Carbonyl Precursor: This is arguably the most common and high-yielding approach. It involves the synthesis of a precursor molecule containing the desired phenoxy-phenyl backbone, such as 4-phenoxyphenylacetic acid or its corresponding ester, followed by reduction of the carbonyl group.

  • Williamson Ether Synthesis: This classic method involves forming the ether linkage by reacting an alkoxide with an alkyl halide. For this target molecule, this typically involves reacting sodium phenoxide with a suitable 2-(4-halophenyl)ethanol derivative.

  • Grignard Reaction: This route builds the carbon skeleton by reacting a Grignard reagent, such as 4-phenoxyphenylmagnesium bromide, with ethylene oxide.[1][2]

Synthetic_Pathways cluster_0 Route 1: Reduction cluster_1 Route 2: Williamson Ether Synthesis cluster_2 Route 3: Grignard Reaction Acid 4-Phenoxyphenylacetic Acid Reduction Reduction (e.g., LiAlH4, NaBH4) Acid->Reduction Ester Ethyl 4-Phenoxyphenylacetate Ester->Reduction Product 4-Phenoxyphenethyl Alcohol Reduction->Product Phenoxide Sodium Phenoxide WES Williamson Ether Synthesis Phenoxide->WES Haloethanol 2-(4-Halophenyl)ethanol Haloethanol->WES WES->Product Grignard_Reagent 4-Phenoxyphenyl- magnesium Bromide Grignard_Reaction Grignard Reaction Grignard_Reagent->Grignard_Reaction Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Grignard_Reaction Grignard_Reaction->Product

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Problem Area: Reduction of Carbonyl Precursors

Question: My yield is consistently low (<70%) when reducing ethyl 4-phenoxyphenylacetate with Lithium Aluminum Hydride (LiAlH₄). What are the common culprits?

Answer: Low yields in LiAlH₄ reductions, while seemingly straightforward, often point to issues with reagents, reaction conditions, or workup. Let's break down the likely causes:

  • Reagent Quality: LiAlH₄ is extremely reactive and decomposes upon exposure to atmospheric moisture. If your reagent is old or has been handled improperly, its activity will be significantly reduced. Always use freshly opened, high-purity LiAlH₄ or titrate older batches to determine their active hydride content.

  • Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Any trace of water will consume the LiAlH₄, reducing the equivalents available for your ester.

  • Reaction Temperature: The initial addition of the ester to the LiAlH₄ slurry should be done at 0 °C to control the initial exothermic reaction. Afterward, allowing the reaction to warm to room temperature and stirring for several hours is typically sufficient. Incomplete reactions can occur if the time or temperature is insufficient.[3] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

  • Work-up Procedure: The work-up is a critical step where product can be lost. A standard Fieser work-up is highly recommended to produce a granular, easily filterable aluminum salt precipitate. For a reaction with 'x' grams of LiAlH₄:

    • Carefully and slowly add 'x' mL of water at 0 °C.

    • Slowly add 'x' mL of 15% aqueous NaOH.

    • Slowly add '3x' mL of water.

    • Stir vigorously at room temperature for 30-60 minutes. This procedure is crucial for avoiding the formation of gelatinous aluminum hydroxides that can trap the product, leading to significant yield loss during filtration.

Question: I am reducing 4-phenoxyphenylacetic acid directly. What reducing agent should I use, and what are the potential pitfalls?

Answer: Direct reduction of a carboxylic acid requires a powerful reducing agent, as acids are less reactive than esters.

  • Recommended Reagents:

    • LiAlH₄: This is the most effective and common reagent for this transformation. Use at least 1 equivalent, though 1.5-2.0 equivalents are often used to ensure complete conversion. The primary pitfall is its high reactivity, as discussed above.

    • Borane (BH₃•THF or NaBH₄/I₂): Borane is an excellent choice for selectively reducing carboxylic acids in the presence of other functional groups like esters. A procedure using sodium borohydride and iodine in THF can also generate diborane in situ for the reduction.[1][2] This method is often considered safer than using LiAlH₄.

  • Potential Pitfalls:

    • Incomplete Reaction: Carboxylic acids can be less soluble in ether solvents than their ester counterparts. Ensure the acid is well-suspended or dissolved for the reaction to proceed to completion. Using THF, which has better solvating properties, is often beneficial.

    • Side Reactions: The initial reaction between the acid and LiAlH₄ is an acid-base reaction that liberates hydrogen gas. The addition must be slow and controlled to manage the effervescence.

    • Work-up: The work-up after reducing an acid with LiAlH₄ is similar to that for an ester, but may require more careful pH adjustment to ensure the product alcohol is in its neutral form and the aluminum salts are effectively precipitated.

Problem Area: Williamson Ether Synthesis

Question: I'm attempting a Williamson ether synthesis between sodium phenoxide and 2-(4-bromophenyl)ethanol, but I'm seeing mostly unreacted starting materials and a potential elimination byproduct. How can I optimize this?

Answer: This is a classic challenge in Williamson ether synthesis where reaction kinetics and side reactions compete.[4][5] Here’s how to troubleshoot:

  • Base and Solvent System: The choice of base and solvent is paramount.[6]

    • Strong, Non-Nucleophilic Base: Sodium Hydride (NaH) in an aprotic polar solvent like DMF or THF is superior to using sodium hydroxide. NaH irreversibly deprotonates the phenol, generating the phenoxide nucleophile without introducing water, which can interfere with the reaction.[4]

    • Solvent: DMF is an excellent choice as it effectively solvates the sodium phenoxide, making the phenoxide ion a more "naked" and potent nucleophile. Acetonitrile is another good option. Protic solvents should be avoided as they can solvate the nucleophile and reduce its reactivity.[3]

  • Competing Elimination (E2) Reaction: The alkoxide formed from 2-(4-bromophenyl)ethanol can act as a base, promoting the E2 elimination of HBr from another molecule of the starting material to form 4-vinylphenol. While your primary nucleophile is phenoxide, any deprotonated ethanol moiety can cause this side reaction.[3][7] To minimize this:

    • Use a primary halide. In this case, your substrate is primary, which is good.

    • Keep the reaction temperature as low as possible while still achieving a reasonable rate. Start at room temperature and gently heat to 50-60 °C if necessary. High temperatures favor elimination over substitution.

  • C-Alkylation vs. O-Alkylation: Phenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). O-alkylation is typically favored under conditions of kinetic control (aprotic polar solvents, moderate temperatures). Hard cations like Na⁺ also favor O-alkylation.[3] The use of DMF or DMSO generally ensures O-alkylation is the major pathway.

Troubleshooting_Low_Yield Start Low Product Yield Observed Route_Check Which Synthetic Route? Start->Route_Check Reduction_Path Reduction Route (LiAlH4, etc.) Route_Check->Reduction_Path Reduction WES_Path Williamson Ether Synthesis Route Route_Check->WES_Path WES Grignard_Path Grignard Route Route_Check->Grignard_Path Grignard Check_Reagent Check LiAlH4/BH3 Activity & Purity Reduction_Path->Check_Reagent Check_Anhydrous Ensure Strictly Anhydrous Conditions Check_Reagent->Check_Anhydrous TLC_Check1 Monitor by TLC for Complete Conversion Check_Anhydrous->TLC_Check1 Check_Workup Optimize Work-up (Fieser Method?) TLC_Check1->Check_Workup Check_Base_Solvent Use Strong Base (NaH) & Polar Aprotic Solvent (DMF) WES_Path->Check_Base_Solvent Check_Temp Lower Reaction Temp to Minimize E2 Check_Base_Solvent->Check_Temp TLC_Check2 Check for Side Products (Elimination, C-Alkylation) Check_Temp->TLC_Check2 Check_Mg Ensure Mg Turnings are Activated Grignard_Path->Check_Mg Check_Glassware Oven/Flame-Dry All Glassware & Reagents Check_Mg->Check_Glassware Check_Initiation Use Initiator? (Iodine crystal, DIBAL-H) Check_Glassware->Check_Initiation

Caption: A workflow for troubleshooting low product yields.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for the best combination of yield and simplicity?

A1: For laboratory scale, the reduction of ethyl 4-phenoxyphenylacetate is often the most reliable and highest-yielding route. The starting ester can be readily prepared from 4-hydroxyphenylacetic acid via Fischer esterification followed by a Williamson ether synthesis with a phenyl halide (an Ullmann condensation is often better for aryl-aryl ether bonds) or from phenol and ethyl 4-bromophenylacetate. The subsequent LiAlH₄ reduction is typically very clean and efficient when performed correctly.

Q2: How can I best purify the final this compound product?

A2: The primary purification method is column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30-40% ethyl acetate). If impurities like diphenyl are present from a Grignard reaction, chromatography is essential. For removing minor polar impurities, a simple distillation under reduced pressure can be effective.[8][9] In some cases, converting the crude alcohol to an ester with phthalic anhydride, purifying the ester, and then hydrolyzing it back to the alcohol can remove stubborn impurities.[8][10]

Q3: What are the key safety considerations for these syntheses?

A3:

  • LiAlH₄ and NaH: These are water-reactive and pyrophoric reagents. They must be handled under an inert atmosphere and away from any source of water or protic solvents. The quenching process must be done slowly and carefully at 0 °C to manage the evolution of hydrogen gas.

  • Ethylene Oxide: This is a toxic, flammable gas and a known carcinogen. It should only be handled in a well-ventilated fume hood by trained personnel. It is typically supplied as a solution or used with great care from a lecture bottle.

  • Solvents: Ethereal solvents like THF and diethyl ether are highly flammable and can form explosive peroxides. Always use from freshly opened containers or test for peroxides before use, especially before distillation.

Optimized Experimental Protocols

Protocol 1: Synthesis via Reduction of Ethyl 4-Phenoxyphenylacetate

This protocol assumes the starting ester is available.

Step 1: Reaction Setup

  • Oven-dry all glassware overnight and assemble hot under a stream of dry nitrogen.

  • In a 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend Lithium Aluminum Hydride (1.2 eq.) in anhydrous THF (approx. 20 mL per gram of LiAlH₄).

  • Cool the suspension to 0 °C using an ice-water bath.

Step 2: Reduction

  • Dissolve Ethyl 4-phenoxyphenylacetate (1.0 eq.) in anhydrous THF (approx. 10 mL per gram of ester).

  • Add the ester solution to the LiAlH₄ suspension dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until TLC analysis (20% EtOAc/Hexanes) shows complete consumption of the starting material.

Step 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C.

  • Perform a Fieser work-up: For every 1g of LiAlH₄ used, slowly and sequentially add:

    • 1 mL of H₂O

    • 1 mL of 15% (w/v) NaOH(aq)

    • 3 mL of H₂O

  • Remove the ice bath and stir the resulting white suspension vigorously for 1 hour at room temperature.

  • Filter the granular solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography (silica gel, gradient of 10% to 40% ethyl acetate in hexanes) to yield this compound as a colorless oil or white solid.

Data Summary Tables

Table 1: Comparison of Reducing Agents for 4-Phenoxy Carbonyl Compounds
ReagentSubstrateTypical SolventTemperatureProsCons
LiAlH₄ Ester or AcidTHF, Et₂O0 °C to RTHigh reactivity, excellent yieldsWater-sensitive, pyrophoric, reduces many functional groups
BH₃•THF Carboxylic AcidTHF0 °C to RTHigh selectivity for acids, safer than LiAlH₄Less effective for esters, requires careful handling
NaBH₄ EsterMethanol/THFRT to RefluxSafer, easier to handleGenerally requires activation (e.g., with Lewis acids) or harsh conditions for ester reduction; will not reduce acids
NaBH₄ / I₂ Carboxylic AcidTHF0 °C to RTGenerates diborane in situ, good selectivityRequires careful stoichiometry of iodine
Table 2: Optimization Parameters for Williamson Ether Synthesis
ParameterCondition 1 (Suboptimal)Condition 2 (Optimal)Rationale for Optimization
Base NaOH, K₂CO₃NaH, KHIrreversibly deprotonates the alcohol/phenol without generating water, which would consume the alkyl halide.[4]
Solvent Ethanol, Water (Protic)DMF, Acetonitrile (Aprotic Polar)Aprotic polar solvents solvate the cation but not the alkoxide, increasing its nucleophilicity. Protic solvents hinder the nucleophile.[3][6]
Temperature >100 °C50 - 80 °CHigher temperatures significantly favor the competing E2 elimination side reaction over the desired SN2 substitution.[3]
Leaving Group -Cl-Br, -I, -OTs, -OMsReaction rate follows the trend I > Br > OTs > Cl. Better leaving groups allow for milder reaction conditions.[7]

References

  • CN111978154A - Preparation method of 4-octyl phenethyl alcohol - Google P
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Organic Letters. (2026, January 18). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction.
  • Sciencemadness Wiki. (2025, October 4). Phenethyl alcohol.
  • The Hive Methods Discourse. (2004, January 6). Synthesis Of Phenylethyl Alcohol.
  • European Patent Office. EP 0449603 A1 - Production of 4-hydroxyphenethyl alcohol.
  • NIH. Action of Phenethyl Alcohol on the Synthesis of Macromolecules in Escherichia coli.
  • Wikipedia. Phenethyl alcohol.
  • Google Patents. EP0449603A1 - Production of 4-hydroxyphenethyl alcohol.
  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Google Patents.
  • Organic Chemistry Portal.
  • BenchChem. (2025, December). troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • BenchChem.
  • Chemistry Forum. (2024, November 9).
  • Utah Tech University. Williamson Ether Synthesis.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • BenchChem. Improving reaction conditions for Williamson ether synthesis.
  • Google Patents. US1752365A - Method of purifying phenyl ethyl alcohol.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube.

Sources

Technical Support Center: Synthesis of 4-Phenoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenoxyphenethyl alcohol. It is designed to provide in-depth, field-proven insights into the common side reactions encountered during its synthesis, offering not just solutions but a foundational understanding of the underlying chemical principles. Our goal is to empower you to anticipate, diagnose, and resolve experimental challenges, ensuring the integrity and efficiency of your synthetic workflows.

Introduction to Synthetic Challenges

This compound is a valuable intermediate in pharmaceutical and materials science. While its structure appears straightforward, its synthesis is often plagued by side reactions that can significantly reduce yield and complicate purification. The formation of these impurities is not random; it is governed by the interplay of reaction mechanisms, conditions, and reagent choices. This document dissects the most common synthetic routes and provides a structured, question-and-answer-based approach to troubleshooting the associated side reactions.

Part 1: Troubleshooting Guide for Key Synthetic Pathways

This section explores the primary methods for synthesizing this compound, detailing the specific side reactions for each and providing actionable troubleshooting steps.

Route 1: Williamson Ether Synthesis

This route is conceptually direct, typically involving the reaction of a phenoxide with a 4-substituted phenethyl halide (e.g., 4-bromophenethyl alcohol) or, more strategically, reacting sodium phenoxide with 2-(4-bromophenyl)ethanol after protecting the alcohol. The most common approach involves the reaction of 4-hydroxyphenethyl alcohol with a phenylating agent, or more commonly, the reaction of sodium phenoxide with a suitable 2-phenylethyl derivative. A strategically sound approach involves reacting sodium phenoxide with 2-(4-halophenyl)ethanol. This reaction proceeds via an SN2 mechanism.[1][2][3]

Williamson_Synthesis cluster_sn2 Desired SN2 Pathway cluster_e2 Competing E2 Pathway NaOPh Sodium Phenoxide Product 4-Phenoxyphenethyl alcohol (Desired) NaOPh->Product Nucleophilic Attack BrCH2CH2PhOH 2-(4-Bromophenyl)ethanol BrCH2CH2PhOH->Product SideProduct 4-Vinylphenol (Elimination Product) BrCH2CH2PhOH->SideProduct Base Strong Base (e.g., t-BuOK) Base->SideProduct Proton Abstraction

Caption: Desired SN2 vs. competing E2 pathway in Williamson synthesis.

Question 1: My reaction yields a significant amount of an alkene byproduct, identified as 4-vinylphenol or its derivatives, instead of the desired ether. What is causing this?

Answer: This is a classic case of the E2 (elimination) reaction outcompeting the desired SN2 (substitution) reaction.[4][5] The alkoxide, while intended to be a nucleophile, is also a base. Under certain conditions, it will abstract a proton from the carbon adjacent to the halide (the β-carbon), leading to the formation of a double bond and elimination of the halide.

  • Causality:

    • Steric Hindrance: Using a bulky base (e.g., potassium tert-butoxide) or a sterically hindered alkyl halide favors elimination, as the base finds it easier to access a peripheral proton than to attack the sterically shielded electrophilic carbon.[5]

    • High Temperature: Increased temperature provides the activation energy for the elimination pathway, which often has a higher energy barrier than substitution.

    • Solvent Choice: Protic solvents can solvate the nucleophile, reducing its potency and potentially favoring elimination.

  • Preventative Protocol:

    • Select a Less Hindered Base: Use sodium hydride (NaH) to deprotonate the 4-hydroxyphenethyl alcohol in situ before adding the phenylating agent, or use milder bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent.

    • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat gently if necessary, monitoring by TLC.

    • Choose an Appropriate Solvent: Employ a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation (Na⁺ or K⁺) but not the alkoxide anion, leaving the nucleophile "bare" and highly reactive for the SN2 attack.[3]

Route 2: Grignard Reaction

This pathway involves the synthesis of a Grignard reagent, 4-phenoxyphenylmagnesium bromide, which then acts as a nucleophile to open an ethylene oxide ring. This method is effective for forming the carbon-carbon bond and introducing the two-carbon alcohol chain in one step.[6][7][8]

Grignard_Reaction Grignard 4-Phenoxyphenyl- magnesium bromide Intermediate Alkoxide Intermediate Grignard->Intermediate Ring Opening SideProduct1 Phenoxybenzene (Protonation) Grignard->SideProduct1 Quenching SideProduct2 4,4'-Diphenoxybiphenyl (Wurtz Coupling) Grignard->SideProduct2 Dimerization EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate H2O Protic Source (e.g., H₂O) H2O->SideProduct1 Product 4-Phenoxyphenethyl alcohol (Desired) Intermediate->Product H₃O⁺ Workup

Caption: Main Grignard pathway and key side reactions.

Question 2: My Grignard reaction has a very low yield, and I've isolated significant amounts of phenoxybenzene and a high-molecular-weight compound, 4,4'-diphenoxybiphenyl. What went wrong?

Answer: This indicates two primary side reactions are occurring: quenching of the Grignard reagent and homocoupling (Wurtz-type reaction).

  • Causality:

    • Phenoxybenzene Formation (Quenching): Grignard reagents are extremely strong bases and will react instantly with any available proton source that is more acidic than an alkane. The most common culprit is water (from wet glassware or solvents), but atmospheric moisture or the alcohol functional group of an unreacted starting material can also be sources.[9]

    • 4,4'-Diphenoxybiphenyl Formation (Homocoupling): This byproduct forms when one molecule of the Grignard reagent reacts with a molecule of the unreacted 4-phenoxybromobenzene starting material. This process can be catalyzed by certain impurities.

  • Preventative Protocol:

    • Ensure Anhydrous Conditions:

      • Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool under a stream of inert gas (Nitrogen or Argon).

      • Use anhydrous grade ether or THF, preferably freshly distilled from a drying agent like sodium/benzophenone.

      • Ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine or by brief grinding).

    • Control Reagent Addition:

      • Add the 4-phenoxybromobenzene solution dropwise to the magnesium suspension. A slow addition rate maintains a low concentration of the aryl halide, minimizing the chance of homocoupling.

      • Once the Grignard reagent is formed, add the ethylene oxide (typically condensed and added as a solution in anhydrous solvent) slowly at a low temperature (e.g., 0°C) to control the exothermicity of the ring-opening reaction.

    • Purify Starting Materials: Ensure the 4-phenoxybromobenzene is pure and free from contaminants that could catalyze side reactions.

Part 2: General FAQs for Synthesis Optimization

Q1: Which synthetic route is generally preferred for achieving the highest purity of this compound?

A: Each route has its trade-offs.

  • The Grignard route can be very clean if performed under strict anhydrous conditions, as the primary byproduct (biphenyl) is non-polar and often easily separated from the desired polar alcohol by column chromatography.

  • The Williamson Ether Synthesis is often plagued by the E2 elimination byproduct, which can have similar polarity to the product, making purification challenging.

  • Reduction of a precursor like 4-phenoxyphenylacetic acid is a strong contender for high purity, provided a selective reducing agent is used. Incomplete reduction is the main concern, but the unreacted starting acid is easily removed with a basic wash. Over-reduction is generally not an issue for this substrate.

Ultimately, the reduction of 4-phenoxyphenylacetic acid or its ester often provides the most straightforward path to high purity on a lab scale due to the ease of removing the primary potential impurity.

Q2: What are the most effective methods for purifying crude this compound?

A: A multi-step approach is often best.

  • Aqueous Workup: First, perform an appropriate aqueous workup to remove inorganic salts and water-soluble impurities. For syntheses involving acids (like the reduction of a carboxylic acid), a wash with a mild base (e.g., saturated NaHCO₃ solution) is effective.

  • Column Chromatography: This is the most common and effective method for separating the product from structurally similar byproducts. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is standard.

  • Vacuum Distillation: this compound has a high boiling point, making vacuum distillation a viable option for removing non-volatile impurities or byproducts with significantly different boiling points. Distillation should be conducted at a pressure that keeps the temperature below the point of degradation (e.g., <180°C).[10]

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.

  • Derivatization: In difficult cases, the alcohol can be converted into an ester, such as a phthalate ester, which can be purified by steam distillation or recrystallization, followed by hydrolysis to regenerate the pure alcohol.[11][12]

Q3: What analytical techniques are essential for identifying these byproducts?

A: A combination of techniques is crucial for unambiguous identification:

  • Thin-Layer Chromatography (TLC): The first line of analysis for monitoring reaction progress and assessing the complexity of the crude product mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and confirming their molecular weight. It can quickly identify impurities like phenoxybenzene or 4-vinylphenol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation. ¹H NMR can reveal characteristic signals, such as the vinyl protons in an elimination byproduct or the absence of the benzylic protons in a homocoupling product. ¹³C NMR provides information on the carbon skeleton.

Part 3: Summary of Side Reactions and Preventative Measures

Synthetic RouteCommon Side Product(s)Probable Cause(s)Key Preventative Measures
Williamson Ether Synthesis 4-Vinylphenol / Styrene derivativesE2 elimination competes with SN2 substitution.Use a non-hindered base (e.g., NaH, K₂CO₃), maintain low reaction temperatures, use a polar aprotic solvent (DMF, DMSO).
Grignard Reaction Phenoxybenzene; 4,4'-DiphenoxybiphenylQuenching by protic impurities (H₂O); Wurtz-type homocoupling.Use rigorously dried glassware and anhydrous solvents; slow, controlled addition of reagents.
Reduction of Carbonyl Unreacted starting material (acid, ester, or aldehyde)Incomplete reaction due to insufficient reducing agent, poor reagent quality, or non-optimal temperature.Use a slight excess of a potent reducing agent (e.g., LiAlH₄), ensure anhydrous conditions, and allow for sufficient reaction time.

References

  • CN101580460B - Synthetic method of 3, 4-dihydroxy phenethyl alcohol - Google Patents.
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  • Production of Acetaldehyde via Oxidative Dehydrogenation of Ethanol in a Chemical Looping Setup - PMC - NIH. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Available at: [Link]

  • US1698932A - Purification of phenyl ethyl alcohol - Google Patents.
  • US2483323A - Method of preparing phenyl ethyl alcohol - Google Patents.
  • CN102898289A - Method for synthesizing 2-(4-benzylmethoxyphenyl)ethanol medical intermediate - Google Patents.
  • Receipt of new catalysts used in the synthesis of acetaldehyde by separating the catalyst CCP into component parts - E3S Web of Conferences. Available at: [Link]

  • Agett, A. H. THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Available at: [Link]

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  • Phenethyl alcohol - Wikipedia. Available at: [Link]

  • Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main - Vedantu. Available at: [Link]

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  • US1752365A - Method of purifying phenyl ethyl alcohol - Google Patents.
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  • CN111233631A - Method for preparing 3, 4-dihydroxy phenethyl alcohol - Google Patents.
  • Williamson Ether Synthesis - J&K Scientific LLC. (2025). Available at: [Link]

  • Purification of phenyl ethyl alcohol - European Patent Office - EP 0366842 B1. Available at: [Link]

  • Reactions of Epoxides with Grignard and Organolithium Reagents. (2020). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society. Available at: [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018). Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - European Patent Office - EP 3492448 B1. Available at: [Link]

  • Synthesing tetrahydropyran from ethylene oxide - Chemistry Stack Exchange. (2020). Available at: [Link]

  • What is the reaction of a Grignard reagent with ethylene oxide followed by dilute acid? - A Plus Topper. (2024). Available at: [Link]

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Technical Support Center: Purification of 4-Phenoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphenethyl alcohol, a key intermediate in various synthetic pathways, often presents unique purification challenges. Its molecular structure, possessing both an ether linkage and a primary alcohol, dictates its solubility and chromatographic behavior. This guide will address common problems encountered during its purification by recrystallization and column chromatography, providing a systematic approach to troubleshooting and optimization.

Physical and Chemical Properties

Table 1: Comparison of Physical Properties of Phenethyl Alcohol Analogs

PropertyPhenethyl Alcohol4-Methoxyphenethyl AlcoholThis compound (Predicted)
CAS Number 60-12-8[1]702-23-8[2]63066-74-0 (for 2-(4-phenoxyphenoxy)ethanol)[3]
Molecular Formula C₈H₁₀O[1]C₉H₁₂O₂[2]C₁₄H₁₄O₂
Molecular Weight 122.17 g/mol [1]152.19 g/mol [2]214.26 g/mol
Appearance Colorless liquid[1][4]Solid[2]Likely a solid
Melting Point -27 °C[1][4]26-28 °C[2]Expected to be a solid at room temperature
Boiling Point 219-221 °C[1][4]334-336 °C[2]Expected to be high boiling
Solubility Slightly soluble in water; miscible with most organic solvents[1][4]Soluble in water (9407 mg/L at 25 °C)[2]Expected to have low water solubility and good solubility in common organic solvents

The phenoxy group's introduction is expected to increase the melting point, making this compound a solid at room temperature. This is a critical consideration for choosing between recrystallization and distillation for purification.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem 1: Oiling Out - The Compound Separates as a Liquid Instead of Crystals.

  • Causality: "Oiling out" occurs when the solute is insoluble in the hot solvent at the boiling point, or when the solution is supersaturated to the point that the solute's melting point is depressed below the solution's temperature. Impurities can also inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solute is fully dissolved at the solvent's boiling point.

    • Slow Cooling: Allow the solution to cool slowly. Rapid cooling can shock the solution and promote oil formation. A Dewar flask or insulating the flask can facilitate slow cooling.

    • Solvent System Modification: If oiling out persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Then, add a small amount of the good solvent to clarify the solution before allowing it to cool slowly. For an aromatic ether like this compound, a good starting point would be a mixture of ethanol and water or toluene and hexane.

    • Pre-purification: If impurities are suspected to be the cause, a preliminary purification step, such as a quick filtration through a plug of silica gel, may be necessary.

Problem 2: Poor Crystal Yield.

  • Causality: A low yield can result from using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Controlled Cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

    • Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor, concentrate it by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

    • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper or in the funnel stem.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for purifying both solid and liquid compounds.

Problem 3: Poor Separation of the Target Compound from Impurities.

  • Causality: Inadequate separation can be due to an inappropriate choice of stationary or mobile phase, leading to co-elution of the product and impurities.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Before running a column, use Thin Layer Chromatography (TLC) to identify an optimal solvent system. The ideal system will give your target compound an Rf value of approximately 0.3-0.5 and show good separation from all impurities. For a moderately polar compound like this compound, a good starting point for TLC analysis would be a mixture of hexanes and ethyl acetate.

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This will help to first elute non-polar impurities, followed by your target compound, and finally the more polar impurities.

    • Choice of Stationary Phase: While silica gel is the most common stationary phase, for some compounds, alumina may provide better separation. Alumina is slightly basic and can be useful if your compound is sensitive to the acidic nature of silica gel.

Problem 4: Tailing of the Product Band on the Column.

  • Causality: Tailing, where the spot on a TLC plate or the band on a column appears elongated, can be caused by the compound interacting too strongly with the stationary phase. This is common for polar compounds, especially those containing acidic or basic functional groups.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Adding a small amount of a polar modifier to the eluent can often resolve tailing. For an alcohol, adding a small percentage (0.5-1%) of methanol or triethylamine to the mobile phase can improve the peak shape.

    • Use a Different Stationary Phase: As mentioned above, switching from silica to alumina, or using a deactivated silica gel, can sometimes alleviate tailing issues.

Workflow for Purification and Purity Assessment

The following diagram illustrates a typical workflow for the purification and subsequent purity analysis of this compound.

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Purity Assessment Crude Crude this compound Decision Solid or Liquid? Crude->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Column Column Chromatography Decision->Column Liquid/Oil or Difficult to Crystallize TLC TLC Analysis Recrystallization->TLC Column->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy HPLC->NMR Final Pure Product (>98%) NMR->Final

Caption: A decision-making workflow for the purification and purity assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: The most probable synthetic route to this compound is a Williamson ether synthesis between a phenoxide and a 2-haloethanol derivative, or the reduction of a 4-phenoxyphenyl-containing carbonyl compound. Therefore, likely impurities include:

  • Unreacted starting materials: Such as 4-phenoxyphenol or a 4-phenoxyphenacyl halide.

  • Byproducts of the Williamson ether synthesis: Including products of elimination reactions.

  • Over-reduction or incomplete reduction products: If a reduction step is involved.

  • Residual solvents: From the reaction or workup.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, similar to those used for phenethyl alcohol, would be a good starting point.[5] A C18 column with a mobile phase of acetonitrile and water, and UV detection, should provide good resolution. Purity is typically determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for detecting any residual impurities. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Q3: My compound is a liquid at room temperature. Can I still use recrystallization?

A3: If your compound is a liquid at room temperature, standard recrystallization is not a suitable purification method. In this case, column chromatography or distillation (if the compound is thermally stable and has a boiling point that is significantly different from its impurities) would be the preferred methods.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good recrystallization solvent will dissolve the compound when hot but not when cold. Test a range of solvents from non-polar (e.g., hexanes) to polar (e.g., ethanol, water).

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring. Add the solvent portion-wise until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf of 0.3-0.5.

  • Column Packing: Pack a glass column with silica gel or alumina as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Conclusion

The purification of this compound, while potentially challenging, can be systematically approached by understanding its chemical properties and applying the troubleshooting strategies outlined in this guide. By carefully selecting the appropriate purification technique and optimizing the experimental conditions, researchers can achieve a high degree of purity, which is essential for reliable downstream applications in drug discovery and development.

References

  • CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)
  • 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol - The Good Scents Company. [Link]

  • 2-(4-phenoxy-phenyl)sulfanyl-ethanol - C14H14O2S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • 2-(4-Phenoxyphenoxy)ethanol | C14H14O3 | CID 4676725 - PubChem - NIH. [Link]

  • CN102432566B - 2-(4-phenoxyphenyl)
  • Separation of Ethanol, 2-[4-[(4-amino-5-methoxy-2-methylphenyl)azo]phenoxy]- on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • Phenyl Ethanol or Phenylethyl Alcohol or Phenethyl Alcohol USP Grade Supplier Exporter Manufacturers' Representative - American Molecules. [Link]

  • Safety Data Sheet - PHENYLETHYL ALCOHOL - directpcw. [Link]

  • Separation of 2-(4-Methylphenoxy)ethanol on Newcrom R1 HPLC column. [Link]

  • (PDF) Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability - ResearchGate. [Link]

  • Recrystallization. [Link]

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  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. [Link]

  • Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. - ResearchGate. [Link]

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  • RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. [Link]

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Technical Support Center: Ensuring the Stability of 4-Phenoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Phenoxyphenethyl Alcohol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this important chemical intermediate. Our goal is to provide you with the technical insights and practical steps necessary to prevent its degradation, ensuring the integrity and reproducibility of your experiments.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in organic synthesis, prized for its unique structural features. However, like many complex organic molecules, its stability can be compromised by improper storage and handling. The presence of both a primary alcohol and a diaryl ether linkage presents specific vulnerabilities to oxidative and, to a lesser extent, hydrolytic degradation. This guide will walk you through the potential degradation pathways, provide robust troubleshooting advice, and offer preventative strategies to maintain the purity and efficacy of your this compound.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation in my this compound sample?

A1: The initial indicators of degradation are often visual. You might observe a change in color, with the typically colorless or pale-yellow liquid developing a more pronounced yellow or even brownish hue. Another sign can be the development of a sharp or acrid odor, distinct from its characteristic mild aroma. For quantitative confirmation, a loss of purity as determined by analytical techniques like HPLC or GC-MS is a definitive indicator of degradation.

Q2: What is the primary cause of this compound degradation during storage?

A2: The most common degradation pathway for this compound is the oxidation of the primary alcohol group.[1][2] This can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The ether linkage is generally more stable but can be susceptible to cleavage under harsh acidic or oxidative conditions.

Q3: How should I properly store my this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[3] An inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation. Use amber glass bottles with tightly sealed caps to protect the compound from light and air. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: Can I store this compound in plastic containers?

A4: It is generally recommended to store this compound in glass containers, specifically borosilicate amber glass. While some plastics like polytetrafluoroethylene (PTFE) may be compatible, others can leach impurities or allow for gas exchange, potentially accelerating degradation. Always verify the chemical compatibility of any plastic container before use.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical approach to troubleshooting.

Issue 1: Sample Discoloration (Yellowing or Browning)

Potential Cause: This is a classic sign of oxidation. The primary alcohol may be oxidizing to form chromophoric (color-producing) species like aldehydes and carboxylic acids.

Troubleshooting Steps:

  • Analytical Confirmation:

    • Run an HPLC or GC-MS analysis of the discolored sample alongside a reference standard (if available).

    • Look for the appearance of new peaks that could correspond to oxidation products such as 4-phenoxyphenethyl aldehyde or 4-phenoxyphenylacetic acid.

  • Purity Assessment:

    • Quantify the purity of your sample. A significant decrease in the main peak area of this compound confirms degradation.

Preventative Measures:

  • Inert Atmosphere: Always store the compound under an inert gas like nitrogen or argon.

  • Antioxidants: For less sensitive applications, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT). However, be mindful that this will introduce an impurity.

  • Purification: If the material has already discolored, it may be possible to repurify it by column chromatography or distillation, though prevention is always the better approach.

Issue 2: Appearance of a Sharp, Unpleasant Odor

Potential Cause: The formation of volatile aldehydes, such as 4-phenoxyphenethyl aldehyde, through oxidation can lead to a change in odor.

Troubleshooting Steps:

  • Headspace GC-MS Analysis: This technique is ideal for identifying volatile impurities. Analyze the headspace of your sample vial to detect the presence of aldehydes.

  • Correlation with Discoloration: Note if the odor change is accompanied by discoloration, as this strengthens the evidence for oxidation.

Preventative Measures:

  • Strict adherence to storage under an inert atmosphere is the most effective preventative measure.

  • Ensure the container is properly sealed to prevent the ingress of oxygen and the escape of volatile components.

Issue 3: Inconsistent Results in Downstream Applications

Potential Cause: The presence of uncharacterized degradation products can interfere with subsequent reactions, leading to lower yields, unexpected side products, or complete reaction failure.

Troubleshooting Steps:

  • Full Characterization of Starting Material: Before use in a critical reaction, always re-analyze your stored this compound using a validated analytical method (e.g., HPLC, NMR, GC-MS) to confirm its purity and identity.

  • Forced Degradation Study: To understand potential interferences, you can perform a forced degradation study on a small sample of your material.[4][5][6] This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[4] Analyzing these stressed samples can help you identify potential impurities that might be causing issues in your main reaction.

Preventative Measures:

  • Routine Quality Control: Implement a routine quality control check for all stored reagents, especially those that have been on the shelf for an extended period.

  • Small-Scale Test Reactions: Before committing a large amount of material to a reaction, perform a small-scale test reaction to ensure the quality of the this compound is sufficient for your application.

Key Degradation Pathways

Understanding the likely chemical transformations that this compound can undergo is crucial for preventing them.

Oxidation

This is the most probable degradation pathway. The primary alcohol is susceptible to oxidation to an aldehyde and further to a carboxylic acid.

Oxidation_Pathway This compound This compound 4-Phenoxyphenethyl aldehyde 4-Phenoxyphenethyl aldehyde This compound->4-Phenoxyphenethyl aldehyde [O] 4-Phenoxyphenylacetic acid 4-Phenoxyphenylacetic acid 4-Phenoxyphenethyl aldehyde->4-Phenoxyphenylacetic acid [O]

Caption: Oxidation of this compound.

Ether Cleavage (Under Harsh Conditions)

While the diaryl ether bond is relatively stable, it can be cleaved under forcing acidic or oxidative conditions, leading to the formation of phenol and other byproducts. This is less common under typical storage conditions but can be a concern in certain reaction media.

Ether_Cleavage This compound This compound Phenol Phenol This compound->Phenol Acid/Heat Other Products Other Products This compound->Other Products Acid/Heat

Caption: Potential ether cleavage of this compound.

Experimental Protocols

To empower you to assess the stability of your this compound, we provide the following protocols for a basic forced degradation study and a routine quality control check.

Protocol 1: Forced Degradation Study[4][5][6]

This protocol is designed to intentionally degrade the sample to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[4]

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[4]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[4]

    • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.[4]

    • Photolytic Degradation: Expose a solid or solution sample to a light source compliant with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7]

  • Analysis: After the stress period, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Routine Quality Control by HPLC

This protocol can be used to check the purity of your stored this compound.

  • Sample Preparation: Prepare a solution of your stored this compound in the mobile phase at a known concentration (e.g., 0.5 mg/mL).

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile is often a good starting point. For example, a 50:50 isocratic mixture.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.[8]

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peaks. The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Data Summary

The following table provides a quick reference for recommended storage conditions.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the primary alcohol.
Light Amber Glass ContainerProtects the compound from photolytic degradation.
Container Tightly Sealed Borosilicate GlassPrevents contamination and ingress of air and moisture.

Conclusion

By understanding the inherent chemical vulnerabilities of this compound and implementing the robust storage and handling procedures outlined in this guide, you can significantly mitigate the risk of degradation. Proactive quality control and a keen eye for the initial signs of instability will ensure the integrity of your starting materials and the success of your research and development endeavors.

References

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  • PubMed. (2023). Stability of PEth 16:0/18:1, 16:0/18:2, 16:0/20:4, 18:0/18:1, 18:0/18:2, and 18:1/18:1 in authentic whole blood samples (at room temperature). Drug Test Anal, 15(10), 1146-1154. Retrieved from [Link]

  • Academic Journals. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (rp-hplc) in budesonide nasal spray. African Journal of Pure and Applied Chemistry, 9(5), 92-98. Retrieved from [Link]

  • Google Patents. (1949). Method of preparing phenyl ethyl alcohol.
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  • ResearchGate. (2017). Development and Validation of a Stability-Indicating Method for Perillyl Alcohol Incorporated in Poly(lactide-co-glycolide) Nanoparticles and Stress Degradation Studies. Retrieved from [Link]

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  • University of St Andrews. (2010). Ethers - Handling and control of exposure. Retrieved from [Link]

  • MDPI. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 485. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing phenylacetic acid by oxidation of phenylethyl alcohol.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Justrite. (n.d.). How to Handle and Store Ethyl Ether. Retrieved from [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 485. Retrieved from [Link]

  • Brainly.in. (2023). Write a brief note on safe handling and storage of ether ? Retrieved from [Link]

  • PubMed. (2023). Preanalytical Factors Influencing the Stability of Ethanol in Antemortem Blood and Urine Samples. J Anal Toxicol, 47(4), 313-321. Retrieved from [Link]

  • Scholars Research Library. (2014). Kinetics and mechanism of Ag (I) catalyzed oxidation of phenethyl alcohols and para-substituted phenethyl alcohols by PDP in aqu. Archives of Applied Science Research, 6(5), 104-112. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Stability of Phosphatidylethanol 16:0/18:1 in Freshly Drawn, Authentic Samples from Healthy Volunteers. J Anal Toxicol, 43(8), 629-634. Retrieved from [Link]

  • MDPI. (2019). Rearrangements of Cycloalkenyl Aryl Ethers. Molecules, 24(18), 3298. Retrieved from [Link]

  • The Hive. (2004). Synthesis Of Phenylethyl Alcohol. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, April 17). Oxidation of Alcohols. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Phenoxyphenethyl Alcohol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The characterization of novel or less-common molecules like 4-Phenoxyphenethyl alcohol often presents challenges due to a lack of established public data and reference standards. However, the analytical principles and potential difficulties are frequently shared with well-studied structural analogs.

This guide focuses on the robustly characterized and widely used compound Phenethyl Alcohol (2-Phenylethanol) . The methodologies, troubleshooting advice, and scientific principles detailed herein are directly applicable and transferable to the analysis of its phenoxy-substituted derivatives. By understanding the behavior of this foundational molecule, researchers can build a logical and effective approach to characterizing more complex analogs.

Section 1: Core Physicochemical Properties & Handling

A precise understanding of a compound's physical properties is the foundation of any successful analytical campaign. These properties dictate choices in solvent selection, chromatographic conditions, and sample handling.

PropertyValueSource
Chemical Formula C₈H₁₀O[1][2]
Molecular Weight 122.16 g/mol [1][3]
Appearance Colorless, viscous liquid[1]
Odor Mild, rose-like[2]
Boiling Point 219-221 °C (at 750-760 mmHg)[2]
Melting Point -27 °C[1][2]
Solubility Slightly soluble in water (~2 g/100 mL); miscible with most organic solvents (e.g., ethanol, ether, acetonitrile).[2][4]
logP (Octanol/Water) ~1.36[2]

Expert Handling & Storage Insights:

  • Hygroscopicity: While not aggressively hygroscopic, prolonged exposure to humid air can lead to water absorption, affecting accurate weighing and potentially altering chromatographic retention times.

  • Oxidative Stability: Phenethyl alcohol can slowly oxidize upon prolonged contact with air, especially when exposed to light. This can lead to the formation of impurities like phenylacetaldehyde, which imparts a sharp, unpleasant odor.[1][5] For long-term storage, it is best practice to keep the compound in amber glass bottles under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Safety Precautions: The substance is irritating to the eyes, skin, and respiratory tract. It reacts with strong oxidants and strong acids.[6] Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the characterization of phenethyl alcohol and its analogs.

Q1: My sample of phenethyl alcohol has a sharp, bitter, or metallic off-odor instead of the expected pleasant rose scent. Is it impure?

A1: Yes, this is a strong indicator of impurities. The characteristic rose scent is specific to high-purity phenethyl alcohol. Unpleasant chemical odors often point to residual starting materials or byproducts from synthesis.[5] Common culprits include:

  • Phenylacetaldehyde: A common oxidative degradation product with a harsh, green, hyacinth-like odor.

  • Styrene Oxide: A potential precursor with a characteristic sweet, balsamic odor.

  • Diphenyl: A common byproduct in syntheses involving the Grignard reaction, which can impart a distinct hydrocarbon-like smell.[7] A high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the most effective method for identifying these volatile impurities.

Q2: I'm seeing significant peak tailing for my compound in a GC analysis. What is the cause and how can I fix it?

A2: This is a classic issue for active analytes like alcohols. The primary cause is the interaction of the hydroxyl (-OH) group with active sites (e.g., free silanol groups) in the GC inlet liner or on the column itself. This leads to poor peak shape and can compromise quantitation.

  • Causality: The lone pair of electrons on the alcohol's oxygen atom forms a hydrogen bond with acidic silanol groups on the glass or silica surfaces, temporarily and non-uniformly delaying the molecule's passage through the system.

  • Solutions:

    • Use a Deactivated Inlet Liner: Employ a liner that has been chemically treated to cap the silanol groups. This is the first and most crucial step.

    • Column Choice: Ensure you are using a high-quality, low-bleed column suitable for polar analytes.

    • Derivatization: For highly accurate quantitative work or when tailing persists, convert the alcohol to a less polar silyl ether (e.g., using BSTFA). This masks the hydroxyl group, eliminating the problematic interaction and dramatically improving peak shape.

Q3: My purity value by Reverse-Phase HPLC is lower than expected. Where should I start my investigation?

A3: This common issue requires a systematic approach to differentiate between an instrument/method problem and a genuine sample purity issue. The workflow below provides a logical investigation path.

HPLC_Troubleshooting start Low Purity Detected by HPLC check_system Step 1: Verify System Suitability (SST) start->check_system sst_pass SST Passes? check_system->sst_pass check_sample Step 2: Investigate Sample Integrity sample_degraded Sample Degraded? (Re-prepare fresh standard) check_sample->sample_degraded check_method Step 3: Evaluate Method Specificity coelution Co-elution Suspected? (Check peak purity with DAD) check_method->coelution conclusion Conclusion: Purity is Genuinely Low Proceed with impurity identification. sst_pass->check_sample Yes conclusion_fail Fix Instrument/Column Issue (e.g., leaks, old column) sst_pass->conclusion_fail No sample_degraded->check_method No conclusion_degraded Sample is Unstable Re-evaluate sample prep and storage sample_degraded->conclusion_degraded Yes coelution->conclusion No conclusion_coelute Optimize Method (e.g., change gradient, mobile phase) coelution->conclusion_coelute Yes

Fig 1. Troubleshooting workflow for low HPLC purity.

Q4: The hydroxyl proton (-OH) in my ¹H NMR spectrum is very broad or has disappeared. How can I confirm its presence?

A4: This is expected behavior for hydroxyl protons. Their chemical shift is highly variable and dependent on concentration, temperature, and solvent. The peak is often broad due to rapid chemical exchange with trace amounts of water or other exchangeable protons in the sample.

  • Confirmation Technique (The "D₂O Shake"): This is a definitive test.[8]

    • Acquire a standard ¹H NMR spectrum of your sample in a protonated solvent (like CDCl₃).

    • Add one drop of deuterium oxide (D₂O) to the NMR tube, cap it, and shake vigorously for ~30 seconds to mix.

    • Re-acquire the ¹H NMR spectrum.

    • Result: The hydroxyl proton will exchange with deuterium from the D₂O (R-OH + D₂O ⇌ R-OD + HDO). Since deuterium is not observed in ¹H NMR, the original broad -OH peak will disappear. This confirms its identity.

Section 3: Troubleshooting Guides by Analytical Technique
High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is a primary technique for assessing the purity of phenethyl alcohol and related non-volatile impurities.

IssueProbable Cause(s)Scientific Rationale & Recommended Actions
Poor Peak Shape (Tailing) Secondary interactions with column silanols; column overload.Rationale: The slightly polar hydroxyl group can interact with residual acidic silanols on the C18 stationary phase, causing tailing. Actions: 1. Mobile Phase Modifier: Add a small amount of a weak acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase. This protonates the silanol groups, minimizing the secondary interaction.[9] 2. Reduce Mass on Column: Dilute the sample. Overloading the column saturates the stationary phase, leading to peak distortion.
Inconsistent Retention Times Inadequate column equilibration; mobile phase composition drift; temperature fluctuations.Rationale: RP-HPLC is highly sensitive to the exact composition of the mobile phase and column temperature. Actions: 1. Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. 2. Mobile Phase: Use freshly prepared, degassed mobile phase. If using an isocratic pump to mix solvents, ensure the proportioning valves are functioning correctly. 3. Column Thermostat: Use a column oven set to a stable temperature (e.g., 30-40 °C) to eliminate ambient temperature effects.
Low UV Sensitivity Incorrect wavelength selection; poor chromophore.Rationale: Phenethyl alcohol's chromophore is the benzene ring, which has a primary absorbance maximum (λₘₐₓ) around 210-220 nm and a weaker one around 254 nm.[10] Actions: 1. Set Optimal Wavelength: For highest sensitivity, use a low wavelength like 215 or 220 nm. Be aware that this increases baseline noise from less-pure solvents. 2. Diode Array Detector (DAD): Use a DAD to acquire the full UV spectrum of the peak to confirm its identity and select the optimal wavelength for quantitation.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile impurities and confirming the identity of the main component through its mass spectrum.

IssueProbable Cause(s)Scientific Rationale & Recommended Actions
Thermal Decomposition in Inlet Inlet temperature is too high.Rationale: While phenethyl alcohol is thermally stable at its boiling point, very high GC inlet temperatures (>280 °C) can cause some on-column dehydration, leading to the formation of a styrene peak. Actions: 1. Optimize Inlet Temp: Start with an inlet temperature of 250 °C and assess peak shape. Lower it if signs of degradation are observed, but not so low as to cause slow volatilization and peak broadening.
Carryover (Ghost Peaks) Adsorption of the analyte onto active sites in the injection port or column.Rationale: The same active sites that cause peak tailing can also irreversibly or slowly release the analyte in subsequent blank injections. Actions: 1. Aggressive Wash Cycle: Use a strong, polar solvent in your autosampler wash vials (e.g., isopropanol). 2. Bakeout: After a sequence, run a high-temperature bakeout of the column (up to its maximum rated temperature) to strip adsorbed material. 3. Liner and Septum Change: Regularly replace the inlet liner and septum as part of routine maintenance.
Mass Spectrometry (MS)

The fragmentation pattern in MS is a chemical fingerprint that confirms molecular identity. For alcohols, fragmentation is predictable and informative.[11]

MS_Fragmentation cluster_alpha α-Cleavage cluster_dehydration Dehydration parent Phenethyl Alcohol [C₆H₅CH₂CH₂OH]˙⁺ m/z = 122 alpha_cleavage Loss of •CH₂OH radical parent->alpha_cleavage Dominant Pathway dehydration Loss of H₂O parent->dehydration Minor Pathway fragment_alpha Tropylium Cation [C₇H₇]⁺ m/z = 91 (Base Peak) alpha_cleavage->fragment_alpha C-C bond scission fragment_dehydration Styrene Radical Cation [C₈H₈]˙⁺ m/z = 104 dehydration->fragment_dehydration

Fig 2. Primary EI fragmentation pathways for Phenethyl Alcohol.
  • α-Cleavage (Alpha-Cleavage): This is the most favorable fragmentation pathway for primary alcohols.[11] It involves the cleavage of the bond between the alpha and beta carbons relative to the oxygen atom. For phenethyl alcohol, this results in the loss of a •CH₂OH radical (mass 31), leading to the highly stable benzyl cation, which often rearranges to the even more stable tropylium cation, [C₇H₇]⁺ , at m/z 91 . This is typically the base peak in the spectrum.

  • Dehydration: A common fragmentation for alcohols is the loss of a water molecule (mass 18).[12] This results in an alkene radical cation. For phenethyl alcohol, this yields the styrene radical cation at m/z 104 ([M-18]⁺). This peak is usually present but less intense than the base peak.

Section 4: Key Experimental Protocols
Protocol 1: Standard Purity Analysis by RP-HPLC

This protocol provides a robust starting point for determining the purity of a phenethyl alcohol sample.

  • Instrumentation & Columns:

    • HPLC or UPLC system with UV/DAD detector.

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

  • Reagents & Mobile Phase:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 220 nm.[10]

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-10 min: 50% to 95% B

      • 10-12 min: Hold at 95% B

      • 12.1-15 min: Return to 50% B (re-equilibration).

  • Sample Preparation:

    • Accurately weigh ~25 mg of phenethyl alcohol into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a stock solution of ~1 mg/mL.

  • Procedure & Analysis:

    • Inject a diluent blank to ensure a clean baseline.

    • Inject the sample. The expected retention time for phenethyl alcohol under these conditions is approximately 2.8-3.5 minutes.[10]

    • Integrate all peaks. Calculate purity using the area percent method (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all impurities have a similar response factor, which is a reasonable starting point for initial purity assessment.

References
  • Naderi, F., et al. (2015). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. Academic Journals. Available at: [Link]

  • Sciencemadness Wiki. (2025). Phenethyl alcohol. Available at: [Link]

  • Wikipedia. (n.d.). Phenethyl alcohol. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Phenethyl alcohol on Newcrom BH Column. Available at: [Link]

  • Britton, E. C. (1929). Purification of phenyl ethyl alcohol. U.S. Patent No. 1,698,932. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Phenylethyl alcohol identification workflow. [Diagram]. Available at: [Link]

  • ResearchGate. (2008). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Available at: [Link]

  • SpectraBase. (n.d.). 4-Methyl-phenethyl alcohol [13C NMR]. Available at: [Link]

  • Lee, K. H., et al. (2001). Identification of Phenylethyl Alcohol and Other Volatile Flavor Compounds from Yeasts. Mycobiology, 29(2), 102-107. Available at: [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • ResearchGate. (2012). Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of Alcohol and Alkylphenol Polyethers via Packed Column Supercritical Fluid Chromatography. Available at: [Link]

  • Chemistry Forum. (2024). Removing impurities from phenethyl alcohol. Available at: [Link]

  • Semantic Scholar. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenylethyl Alcohol (CAS 60-12-8). Available at: [Link]

  • INCHEM. (n.d.). ICSC 0936 - PHENETHYL ALCOHOL. Available at: [Link]

  • Liu, Y. D., et al. (2022). Challenges and Strategies for a Thorough Characterization of Antibody Acidic Charge Variants. Bioengineering, 9(11), 641. Available at: [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) for 1-Phenylethanol. Available at: [Link]

  • ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2015). (PDF) African Journal of Pure and Applied Chemistry Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. Available at: [Link]

  • Pharmaceuticals. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available at: [Link]

  • mAbs. (2015). Challenges and new frontiers in analytical characterization of antibody-drug conjugates. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Agilent Technologies. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Available at: [Link]

  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Available at: [Link]

  • NMPPDB. (n.d.). Phenylethyl Alcohol. Available at: [Link]

  • Veeprho. (n.d.). Phenethyl alcohol Impurities and Related Compound. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supporting information for... Available at: [Link]

  • Sparkman, O. D., et al. (2011). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • PubChem. (n.d.). Phenethyl alcohol, p-methyl-alpha-phenyl-. Available at: [Link]

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Validation & Comparative

A Comprehensive Guide to the 1H and 13C NMR Spectral Assignment of 4-Phenoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable analytical technique in the arsenal of researchers, scientists, and drug development professionals for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth analysis and comparison of the predicted 1H and 13C NMR spectra of 4-phenoxyphenethyl alcohol, grounded in fundamental principles and data from analogous structures. The objective is to offer a robust framework for spectral assignment, enabling researchers to confidently identify and characterize this and similar molecular scaffolds.

The Structural Landscape of this compound

To facilitate a clear and precise spectral assignment, the protons and carbons of this compound are systematically numbered as depicted in the molecular structure below. This numbering convention will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Predicted 1H NMR Spectral Data

The predicted 1H NMR spectrum of this compound was generated using the online prediction tool, nmrdb.org.[1][2][3] The data is summarized in the table below, followed by a detailed analysis of the chemical shifts and multiplicities.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-16 (OH)~1.7 (variable)singlet (broad)1H
H-15 (CH2)3.84triplet2H
H-14 (CH2)2.83triplet2H
H-2, H-67.23doublet2H
H-3, H-56.94doublet2H
H-10, H-127.33triplet2H
H-9, H-136.99doublet2H
H-117.09triplet1H
Analysis and Rationale for 1H NMR Assignments:
  • Aliphatic Protons (H-14, H-15, and H-16):

    • The hydroxyl proton (H-16) is predicted to be a broad singlet, with a chemical shift that can vary depending on concentration, solvent, and temperature due to hydrogen bonding.[4] Its typical range is between 1-5.5 ppm for alcohols.[5] The predicted value of ~1.7 ppm falls within this range.

    • The methylene protons adjacent to the hydroxyl group (H-15) are expected to be downfield due to the deshielding effect of the electronegative oxygen atom. A typical range for such protons is 3.5-5.5 ppm.[6] The predicted chemical shift of 3.84 ppm is consistent with this. These protons will appear as a triplet due to coupling with the adjacent methylene protons (H-14).

    • The benzylic methylene protons (H-14) are shifted downfield due to the influence of the aromatic ring. Their predicted chemical shift is 2.83 ppm, which is in agreement with the typical range for benzylic protons (1.8-2.5 ppm), with an additional downfield shift caused by the adjacent oxygen-bearing carbon.[6] These protons will also appear as a triplet due to coupling with the H-15 protons.

  • Aromatic Protons:

    • Phenethyl Moiety (Ring B): The protons on the phenethyl ring (H-2, H-3, H-5, and H-6) will exhibit a characteristic AA'BB' system. The protons ortho to the ethyl group (H-2 and H-6) are predicted at 7.23 ppm, while the protons meta to the ethyl group (and ortho to the phenoxy group, H-3 and H-5) are predicted at 6.94 ppm. This upfield shift for H-3 and H-5 is due to the electron-donating effect of the ether oxygen.

    • Phenoxy Moiety (Ring A): The protons of the terminal phenyl ring (H-9, H-10, H-11, H-12, and H-13) will show a more complex pattern. The para proton (H-11) is predicted as a triplet at 7.09 ppm. The meta protons (H-10 and H-12) are predicted as a triplet at 7.33 ppm, and the ortho protons (H-9 and H-13) are predicted as a doublet at 6.99 ppm.

Predicted 13C NMR Spectral Data

The predicted 13C NMR spectrum provides complementary information for the structural confirmation of this compound. The predicted chemical shifts are tabulated below.

Carbon Assignment Predicted Chemical Shift (ppm)
C-15 (CH2OH)63.5
C-14 (CH2)38.6
C-4133.4
C-2, C-6129.9
C-3, C-5118.9
C-1157.2
C-8157.5
C-10, C-12129.6
C-9, C-13118.8
C-11123.0
Analysis and Rationale for 13C NMR Assignments:
  • Aliphatic Carbons (C-14 and C-15):

    • The carbon bearing the hydroxyl group (C-15) is significantly deshielded by the electronegative oxygen, with a predicted chemical shift of 63.5 ppm. This is consistent with the typical range of 50-80 ppm for carbons in alcohols and ethers.[7]

    • The benzylic carbon (C-14) is predicted at 38.6 ppm, which falls within the expected range for benzylic carbons (40-55 ppm), slightly upfield due to the electron-donating effect of the para-phenoxy group.[7]

  • Aromatic Carbons:

    • Quaternary Carbons: The two carbons directly attached to the ether oxygen (C-1 and C-8) are the most downfield, with predicted chemical shifts of 157.2 ppm and 157.5 ppm, respectively. This is a characteristic feature for carbons in phenyl ethers.[8] The carbon to which the ethyl group is attached (C-4) is predicted at 133.4 ppm.

    • Protonated Aromatic Carbons: The remaining aromatic carbons appear in the typical range of 115-130 ppm. The assignments are based on the expected electronic effects of the substituents. The carbons ortho and para to the electron-donating phenoxy and hydroxyl-ethyl groups will be more shielded (shifted upfield) compared to the meta carbons.

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for acquiring high-quality 1H and 13C NMR spectra for a compound such as this compound.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-25 mg for 1H 50-100 mg for 13C dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to a clean, dry NMR tube dissolve->transfer standard Add internal standard (e.g., TMS) transfer->standard insert Insert sample into spectrometer standard->insert lock_shim Lock on solvent signal and shim the magnet insert->lock_shim setup Set up 1H and 13C acquisition parameters lock_shim->setup acquire Acquire FID setup->acquire transform Fourier Transform FID acquire->transform phase Phase the spectrum transform->phase baseline Apply baseline correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference

Sources

Infrared spectroscopy analysis of 4-Phenoxyphenethyl alcohol functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy Analysis of 4-Phenoxyphenethyl Alcohol: A Comparative Approach

Introduction: The Structural Elucidation of a Key Intermediate

This compound is a molecule of significant interest in synthetic chemistry, serving as a building block in the development of novel pharmaceutical agents and materials. Its structure, comprising a primary alcohol, an aryl ether linkage, and two distinct aromatic rings, presents a unique spectroscopic fingerprint. Infrared (IR) spectroscopy is an indispensable first-line technique for the structural verification and purity assessment of such compounds. It provides a rapid, non-destructive method to confirm the presence of key functional groups, making it a cornerstone of quality control and reaction monitoring in research and development.

This guide, prepared for researchers and drug development professionals, provides an in-depth analysis of the infrared spectrum of this compound. We will move beyond a simple peak-listing to explain the causal relationships between molecular structure and vibrational absorption. By comparing its spectrum with those of simpler, structurally related molecules—phenethyl alcohol and diphenyl ether—we will isolate and definitively assign the characteristic bands, demonstrating a robust, self-validating approach to spectral interpretation.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The integrity of any spectral analysis hinges on the quality of the acquired data. The following protocol outlines a standardized procedure for obtaining a Fourier-Transform Infrared (FTIR) spectrum of this compound, ensuring reproducibility and accuracy.

Instrumentation and Materials:

  • FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

  • Sample of this compound (solid or viscous liquid)

  • Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates

  • Spatula and pipette

  • Appropriate solvent for cleaning (e.g., anhydrous acetone or isopropanol)

  • Lint-free tissues

Step-by-Step Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Purge the instrument with dry air or nitrogen for at least 15-20 minutes to minimize atmospheric water and CO₂ interference.

    • Perform a background scan. This critical step measures the ambient environment's spectrum, which is then automatically subtracted from the sample spectrum, ensuring that the final data reflects only the sample's absorptions.

  • Sample Preparation (Neat Liquid Film):

    • As this compound is a high-boiling liquid or low-melting solid, the neat liquid film method is ideal.

    • Place a small drop of the sample onto the center of one salt plate.

    • Gently place the second salt plate on top, spreading the sample into a thin, uniform film. Avoid introducing air bubbles. The film should be transparent and have an iridescent appearance.

  • Sample Analysis:

    • Place the prepared salt plate assembly into the sample holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹. Co-adding multiple scans significantly improves the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The spectrometer software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • After analysis, carefully disassemble the salt plates. Clean them thoroughly with a solvent-moistened tissue and dry them completely before storing them in a desiccator to prevent fogging.

The following diagram illustrates the validated workflow for acquiring the FTIR spectrum.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Instrument_Prep 1. Instrument Purge & Background Scan Sample_Prep 2. Prepare Neat Liquid Film on Salt Plate Instrument_Prep->Sample_Prep Ready for sample Acquisition 3. Place Sample in Spectrometer & Acquire Data (16-32 scans, 4 cm-1 res.) Sample_Prep->Acquisition Load sample Processing 4. Fourier Transform & Ratio Against Background Acquisition->Processing Generate interferogram Interpretation 5. Spectral Interpretation: Functional Group Analysis Processing->Interpretation Produce spectrum

Caption: A validated workflow for FTIR spectral acquisition.

Spectral Analysis of this compound

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. A systematic analysis involves examining distinct regions of the spectrum to identify these characteristic absorptions.

The Hydroxyl (-OH) Group Region (3600-3200 cm⁻¹ and 1300-1000 cm⁻¹)

The most conspicuous feature in the spectrum is the absorption due to the hydroxyl group.

  • O-H Stretching Vibration: A strong and characteristically broad absorption band is expected in the 3550-3200 cm⁻¹ region.[1][2][3][4] The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules.[1][3] This broadness makes the O-H stretch one of the most easily identifiable peaks in an IR spectrum.[1]

  • C-O Stretching Vibration: As a primary alcohol, this compound will exhibit a strong C-O stretching absorption between 1075-1000 cm⁻¹.[5] This band arises from the stretching of the C-OH bond.

The Aryl Ether (Ar-O-C) Linkage (1300-1000 cm⁻¹)

The ether functionality in this molecule is an aryl alkyl ether, which has a distinct signature that differentiates it from simple aliphatic ethers.

  • Asymmetric C-O-C Stretching: A strong, prominent absorption band is expected around 1250 cm⁻¹.[6][7][8] This band is due to the asymmetric stretching of the Ar-O-C bond and is a highly reliable indicator of an aryl ether linkage.

  • Symmetric C-O-C Stretching: A second, typically less intense, band corresponding to the symmetric stretch appears in the 1050-1000 cm⁻¹ region.[6][7][8] This peak often overlaps with the C-O stretch of the primary alcohol, resulting in a complex, broad absorption pattern in this area.

The Aromatic Rings (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹)

The presence of two benzene rings contributes several characteristic peaks.

  • Aromatic C-H Stretching: Weak to medium intensity, sharp peaks are expected just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[9][10][11][12] The appearance of absorptions in this region is a strong indication of unsaturation, distinguishing aromatic and vinylic C-H bonds from aliphatic C-H stretches which appear just below 3000 cm⁻¹.[9][11]

  • Aromatic C=C Ring Stretching: A series of medium-to-strong absorptions will be present in the 1600-1450 cm⁻¹ region.[9][13][14] These bands, arising from the stretching vibrations of the carbon-carbon double bonds within the aromatic rings, often appear as a pair of peaks around 1600 cm⁻¹ and 1500 cm⁻¹.

  • Out-of-Plane (OOP) C-H Bending: The region between 900-675 cm⁻¹ contains bands from C-H out-of-plane bending vibrations, which are highly diagnostic of the substitution pattern on the aromatic ring.[9][11] For this compound, we expect patterns for both a monosubstituted ring and a 1,4-disubstituted (para) ring.

The logical relationship between the molecule's structure and its key spectral regions is visualized below.

Functional_Groups cluster_mol This compound Structure cluster_spec Characteristic IR Absorption Regions (cm⁻¹) mol Ph-O-CH₂CH₂-Ph-OH OH_Stretching O-H Stretch (Broad) 3550-3200 mol->OH_Stretching Hydroxyl Group ArH_Stretching Aromatic C-H Stretch (Sharp) 3100-3030 mol->ArH_Stretching Aromatic Rings Ar_Stretching Aromatic C=C Stretch 1600-1450 mol->Ar_Stretching Aromatic Rings Ether_Stretching Aryl Ether C-O-C Stretch (Asymmetric) ~1250 mol->Ether_Stretching Aryl Ether Linkage Alcohol_Stretching Primary Alcohol C-O Stretch 1075-1000 mol->Alcohol_Stretching Alcohol Group

Caption: Key functional groups and their corresponding IR regions.

Summary of Expected Absorptions

The following table summarizes the principal infrared absorption bands anticipated for this compound, providing a quick reference for spectral analysis.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity & Characteristics
Alcohol O-H Stretch (H-bonded)3550 - 3200Strong, Very Broad
C-O Stretch1075 - 1000Strong
Aryl Ether Asymmetric Ar-O-C Stretch~1250Strong, Sharp
Symmetric Ar-O-C Stretch1050 - 1000Medium (may overlap with C-O)
Aromatic Rings =C-H Stretch3100 - 3030Weak to Medium, Sharp
C=C Ring Stretch1600 - 1450Medium to Strong (multiple bands)
C-H Out-of-Plane Bending900 - 675Medium to Strong (pattern-dependent)
Aliphatic -CH₂- Stretch2950 - 2850Medium

Comparative Analysis: Isolating Key Spectral Features

To unequivocally assign the observed bands and appreciate the contribution of each functional group, it is instructive to compare the spectrum of this compound with those of its simpler structural analogues: phenethyl alcohol and diphenyl ether.

  • Phenethyl Alcohol (C₆H₅CH₂CH₂OH): This molecule contains the primary alcohol and a monosubstituted aromatic ring but lacks the ether linkage. Its spectrum will show the broad O-H stretch and the primary alcohol C-O stretch. It will not, however, feature the strong, sharp asymmetric Ar-O-C stretch around 1250 cm⁻¹.

  • Diphenyl Ether (C₆H₅OC₆H₅): This molecule possesses the aryl ether bond and two aromatic rings but has no hydroxyl group. Its spectrum will be dominated by the strong asymmetric Ar-O-C stretch and aromatic C=C and C-H bands. It will be completely devoid of the broad O-H absorption in the 3500 cm⁻¹ region.

This comparative approach provides a self-validating system: the "disappearance" of the ether peak in phenethyl alcohol and the "disappearance" of the hydroxyl peak in diphenyl ether confirms their respective assignments in the more complex target molecule.

Comparative Data Table

Vibrational Mode Phenethyl Alcohol Diphenyl Ether This compound Causality/Insight
O-H Stretch (broad) Present (~3350 cm⁻¹)Absent Present Confirms the presence of the hydroxyl group.
Asymmetric Ar-O-C Stretch Absent Present (~1240 cm⁻¹)Present Unambiguously confirms the aryl ether linkage.
Primary Alcohol C-O Stretch Present (~1050 cm⁻¹)Absent Present (overlaps)Confirms the primary alcohol structure.
Aromatic C=C & C-H Stretches Present Present Present Common to all three molecules, confirming the presence of the aromatic backbone.

Conclusion

The infrared spectrum of this compound is rich with information, providing clear and distinct evidence for its three core functional components. The very broad O-H stretch around 3300 cm⁻¹, the strong and sharp asymmetric Ar-O-C stretch near 1250 cm⁻¹, and the series of absorptions characteristic of aromatic rings (C-H stretch > 3000 cm⁻¹, C=C stretch at 1600-1450 cm⁻¹) collectively form a unique spectroscopic signature. By employing a systematic approach and leveraging comparative data from simpler molecules, researchers can confidently verify the structure and identity of this important chemical intermediate, ensuring the integrity of their downstream applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

  • NIST. (n.d.). Phenylethyl Alcohol. In NIST Chemistry WebBook. [Link]

  • Reusch, W. (2013). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • University of Calgary. (n.d.). IR: alcohols. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

  • WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. [Link]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [Link]

Sources

A Comparative Study: 4-Phenoxyphenethyl Alcohol and Phenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of aromatic alcohols, phenethyl alcohol has long been a compound of interest due to its versatile applications, from perfumery to its role as an antimicrobial agent. The introduction of a phenoxy group, as seen in the structurally related 4-phenoxyphenethyl alcohol, presents an intriguing modification that warrants a comparative investigation. This guide provides a detailed comparative analysis of these two molecules, drawing upon established experimental data for phenethyl alcohol and constructing a scientifically-grounded, hypothetical profile for the lesser-studied this compound based on structure-activity relationships of analogous compounds.

Introduction to the Aromatic Alcohols

Phenethyl alcohol (PEA) , also known as 2-phenylethanol, is a primary alcohol with a phenyl group attached to an ethanol backbone.[1][2] It is a colorless liquid with a characteristic mild rose-like odor.[1][2][3] Found naturally in a variety of essential oils, it is widely used as a fragrance ingredient in cosmetics and perfumes, a flavoring agent in food, and as an antimicrobial preservative in various products.[1][2][4]

This compound , or 2-(4-phenoxyphenyl)ethanol, is a derivative of phenethyl alcohol where a phenoxy group is attached at the para position of the phenyl ring. Direct and extensive experimental data on this compound is scarce in publicly available literature. Therefore, this guide will extrapolate its potential properties and activities based on the known characteristics of phenethyl alcohol and other well-documented phenoxy-containing compounds. This comparative approach aims to provide a predictive framework for researchers interested in the potential applications of this molecule.

Physicochemical Properties: A Comparative Overview

The addition of a phenoxy group is expected to significantly alter the physicochemical properties of the parent phenethyl alcohol molecule.

PropertyPhenethyl Alcohol (Experimental Data)This compound (Hypothesized)Rationale for Hypothesized Values
Molecular Formula C8H10OC14H14O2Addition of a C6H5O- group.
Molecular Weight 122.17 g/mol [1][3]214.26 g/mol Calculated based on the molecular formula.
Appearance Colorless liquid[1][3]Likely a white to off-white solidIncreased molecular weight and intermolecular forces due to the phenoxy group often lead to a solid state at room temperature, similar to other biphenyl derivatives.
Odor Mild, rose-like[1][3]Faint, possibly floral or phenolicThe bulky phenoxy group may alter the interaction with olfactory receptors, potentially leading to a less distinct or different aromatic profile.
Boiling Point 219-221 °C[1]Significantly higher than PEA (>300 °C)The larger molecular size and increased Van der Waals forces would require more energy to transition to the gaseous phase.
Melting Point -27 °C[1]Significantly higher than PEAIncreased molecular symmetry and packing efficiency in the crystal lattice would lead to a higher melting point.
Solubility in Water Slightly soluble (2 mL/100 mL)[1]Lower than PEAThe larger, more hydrophobic phenoxy group would decrease its affinity for water.
LogP (o/w) 1.36[1]Higher than PEA (~3-4)The addition of a lipophilic phenoxy group will increase the octanol-water partition coefficient.

Synthesis Pathways: Established and Postulated

The synthesis of these two alcohols involves distinct strategies, reflecting their structural differences.

Established Synthesis of Phenethyl Alcohol

Phenethyl alcohol can be synthesized through several established methods, with the Grignard reaction being a common laboratory-scale approach.

Experimental Protocol: Grignard Synthesis of Phenethyl Alcohol [1][3]

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are reacted with bromobenzene in anhydrous diethyl ether to form the Grignard reagent, phenylmagnesium bromide.

  • Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is then cooled in an ice bath, and a solution of ethylene oxide in anhydrous diethyl ether is added dropwise. The reaction is highly exothermic and requires careful temperature control.

  • Hydrolysis: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure phenethyl alcohol.

Caption: Grignard synthesis of Phenethyl Alcohol.

Hypothesized Synthesis of this compound

A plausible synthetic route to this compound could involve the reduction of a corresponding carbonyl compound, which itself can be synthesized via a Friedel-Crafts acylation.

Postulated Protocol: Synthesis of this compound

  • Friedel-Crafts Acylation: Diphenyl ether would be reacted with 2-chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in an inert solvent like dichloromethane. This would likely yield 2-chloro-1-(4-phenoxyphenyl)ethan-1-one.

  • Reduction of the Ketone: The resulting ketone would then be reduced to the corresponding alcohol, 2-chloro-1-(4-phenoxyphenyl)ethanol, using a reducing agent like sodium borohydride (NaBH4) in a protic solvent such as methanol or ethanol.

  • Formation of the Epoxide: The chlorohydrin intermediate could then be treated with a base, such as sodium hydroxide, to form the epoxide, 2-(4-phenoxyphenyl)oxirane. This is a known compound from patent literature.[5]

  • Reduction of the Epoxide: Finally, the epoxide ring would be opened and reduced to the primary alcohol, this compound, using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, followed by an aqueous workup.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Phenoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity analysis begins not at the analytical instrument, but with a thorough understanding of the synthetic route. The choice of reactants, catalysts, and purification methods dictates the likely impurity profile. A common and efficient synthesis for 4-Phenoxyphenethyl alcohol involves a two-step process: Williamson ether synthesis to form an intermediate ketone, followed by reduction.

cluster_impurities Potential Impurities phenol Phenol intermediate 4-Phenoxyacetophenone (Intermediate) phenol->intermediate Williamson Ether Synthesis (Step 1) unreacted_phenol Unreacted Phenol phenol->unreacted_phenol Origin bromoacetophenone 4-Bromoacetophenone bromoacetophenone->intermediate unreacted_bromo Unreacted 4-Bromoacetophenone bromoacetophenone->unreacted_bromo base Base (e.g., K₂CO₃) base->intermediate reducing_agent Reducing Agent (e.g., NaBH₄) product This compound (Product) reducing_agent->product solvent1 Solvent (e.g., Acetone) solvent1->intermediate solvents Residual Solvents solvent1->solvents solvent2 Solvent (e.g., Methanol) solvent2->product solvent2->solvents intermediate->product Reduction (Step 2) unreduced_ketone Unreduced Intermediate intermediate->unreduced_ketone byproduct Side-Reaction Products intermediate->byproduct

Caption: Synthetic pathway of this compound and origins of potential impurities.

From this pathway, we can logically deduce the primary classes of impurities to screen for:

  • Unreacted Starting Materials: Residual phenol and 4-bromoacetophenone from Step 1.

  • Incomplete Reaction Products: The intermediate, 4-phenoxyacetophenone, if the reduction in Step 2 is incomplete.

  • Byproducts: Products from side reactions, which can be complex and vary with conditions.

  • Reagents and Solvents: Residual solvents from both reaction steps and subsequent purification (e.g., acetone, methanol, ethyl acetate, hexanes).

An Orthogonal Approach: The Cornerstone of Validated Purity

Relying on a single analytical technique is a significant vulnerability in purity assessment. A compound may appear pure by one method while containing significant impurities that are "invisible" to that specific technique. For instance, an impurity that co-elutes with the main peak in HPLC may be easily resolved by GC. Therefore, a multi-technique, orthogonal approach is mandatory for a definitive statement of purity. Our recommended workflow integrates three distinct and complementary methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) .

start Synthesized 4-Phenoxyphenethyl Alcohol (Crude Product) hplc RP-HPLC Analysis start->hplc Assesses non-volatile organic impurities gcms GC-MS Analysis start->gcms Assesses volatile impurities & residual solvents qnmr qNMR Analysis start->qnmr Provides absolute purity & structural confirmation decision Purity > 95%? All Impurities Identified? hplc->decision gcms->decision qnmr->decision pass Material Released for Use decision->pass Yes fail Further Purification Required decision->fail No

Caption: Orthogonal workflow for comprehensive purity validation.

Method Comparison: A Deeper Dive into the Core Techniques

This section provides detailed protocols and explains the rationale behind the choice of methods, comparing their strengths and limitations in the context of analyzing this compound.

Parameter Reversed-Phase HPLC Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity differences.Separation based on boiling point and polarity; identification by mass fragmentation.Absolute quantification against a certified internal standard based on nuclear spin properties.
Primary Application Quantifying non-volatile and thermally stable organic impurities (e.g., starting materials, intermediate).Identifying and quantifying volatile/semi-volatile impurities (e.g., residual solvents, low MW byproducts).Determining absolute purity of the main component; structural confirmation.[1]
Detectable Impurities Starting materials, intermediate ketone, non-volatile byproducts.Solvents (acetone, methanol, ethyl acetate), volatile starting materials (phenol).Most proton-containing impurities, including water and solvents, if peaks are resolved.[1]
Strengths Highly reproducible, robust, excellent for quantification of major impurities.High sensitivity and specificity for volatile compounds; structural information from MS.[2][3]Primary analytical method, non-destructive, provides structural information, requires no specific chromophore.[4][5]
Limitations Requires impurities to have a UV chromophore for detection; risk of co-elution.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods; potential for peak overlap can complicate analysis.[6]
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the workhorse for assessing the purity of drug-like molecules. This compound and its most likely non-volatile impurities (starting materials, intermediate) possess different polarities, making them ideal candidates for separation on a nonpolar stationary phase like C18.[7][8]

Experimental Protocol:

  • System Preparation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis Detector at 220 nm (captures the electronic transitions of the aromatic rings).

  • Sample Preparation:

    • Accurately prepare a stock solution of the synthesized material at ~1 mg/mL in 50:50 Acetonitrile:Water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • A gradient is crucial to ensure elution of both more polar (early eluting) and more nonpolar (late eluting) impurities.

    • Example Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

    • Note: This assumes all impurities have a similar response factor at 220 nm. For true quantification, impurity standards would be required.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: The synthesis and purification of this compound invariably uses organic solvents. GC is the gold-standard technique for separating volatile compounds, making it perfectly suited for detecting and quantifying these residuals.[9][10] Coupling with a Mass Spectrometer allows for unambiguous identification based on fragmentation patterns.

Experimental Protocol:

  • System Preparation:

    • Column: A nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

  • Sample Preparation:

    • Prepare a solution of the sample at ~10 mg/mL in a high-purity solvent not used in the synthesis (e.g., Dichloromethane).

  • Oven Temperature Program:

    • Hold at 40°C for 4 minutes (to resolve highly volatile solvents like acetone and methanol).

    • Ramp at 20°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-500 m/z.

  • Data Analysis:

    • Identify peaks corresponding to residual solvents by comparing their retention times and mass spectra to a reference library (e.g., NIST).

    • The main product, this compound, will also be visible and its mass spectrum can be used for identity confirmation.

C. Quantitative ¹H NMR (qNMR) Spectroscopy

Causality: Unlike chromatographic methods which provide relative purity, qNMR offers a direct measure of absolute purity against a certified standard.[1][4] It is a fundamentally different (and thus, orthogonal) technique that relies on the number of protons contributing to a signal, making it insensitive to properties like UV absorbance or volatility.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Internal Standard (IS): Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid is an excellent choice.

    • Accurately weigh ~10 mg of the synthesized this compound into a vial.

    • Accurately weigh ~5 mg of the maleic acid internal standard into the same vial. Record weights precisely.

  • NMR Sample Preparation:

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup (Crucial for Quantification):

    • Relaxation Delay (d1): Set a long relaxation delay (e.g., 30 seconds) to ensure all protons fully relax between scans. This is critical for accurate integration.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the -CH₂-OH triplet) and a signal from the internal standard (e.g., the singlet for the two vinyl protons of maleic acid).

    • Calculate purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Purity_IS = Purity of the internal standard (e.g., 99.9%)

Synthesizing the Data: A Hypothetical Case Study

Batch ID: PPA-2026-01

Analytical Method Result Interpretation & Actionable Insights
RP-HPLC (Area %) 98.5%The material is of high purity with respect to non-volatile organics. A small peak at a shorter retention time (0.8%) corresponds to the 4-phenoxyacetophenone intermediate.
GC-MS Ethyl Acetate: 1200 ppmMethanol: 350 ppmResidual solvents from purification are present but below typical ICH limits for late-stage development. Confirms the identity of the main peak via mass spectrum.
qNMR Purity (Absolute) 98.2% w/wThe absolute purity is consistent with the HPLC result, providing high confidence. The slightly lower value accounts for the identified solvents and likely a small amount of water.
Overall Purity 98.2% The material is suitable for research and early-stage development. The primary organic impurity is identified and quantified.

Conclusion

The purity assessment of a synthesized compound like this compound is a multi-faceted process that demands more than a single measurement. By leveraging the distinct strengths of orthogonal techniques—HPLC for non-volatile impurities, GC-MS for volatile residuals, and qNMR for absolute purity—a comprehensive and defensible purity profile can be established. This rigorous, evidence-based approach ensures that subsequent biological or chemical studies are built on a foundation of accurately characterized material, upholding the principles of scientific integrity and reproducibility.

References

  • Wikipedia. Phenethyl alcohol. [Link][11]

  • Sciencemadness Wiki. Phenethyl alcohol. [Link][12]

  • Britton, H. C. (1929). Purification of phenyl ethyl alcohol. U.S. Patent No. 1,698,932. Washington, DC: U.S. Patent and Trademark Office. [13]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 55(22), 9511–9512. [Link][1]

  • Hosseini, R., Naderi, F., & Nasrollahi, S. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. African Journal of Pure and Applied Chemistry, 9(5), 97-101. [Link][7][8]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link][4]

  • Quora. Why do we use NMR spectroscopy in purity analysis?. [Link][5]

  • Lee, D. G., et al. (2015). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. Food Science and Biotechnology, 24(1), 123-128. [Link][9]

  • Grote, A., et al. (2021). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 26(4), 163-173. [Link][6]

  • International Journal of Innovative Science and Engineering Technology. Analysis of Ethanolic Content and Detection of Methanolic Impurity in Marketed Hand Sanitizers Using Gas Chromatography. [Link][10]

  • Sharma, M., et al. (2014). GC-MS analysis reveals production of 2-Phenylethanol from Aspergillus niger endophytic in rose. Natural Product Research, 28(21), 1896-1899. [Link][3]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Phenoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Phenoxyphenethyl alcohol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a deep understanding of the safety and regulatory principles at play. Our commitment is to provide value beyond the product, establishing a foundation of trust through scientific integrity and operational excellence.

Hazard Identification and Core Chemical Profile

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This compound, while not classified as acutely toxic, presents specific hazards that dictate its disposal pathway. The primary hazards are derived from its parent compound, phenethyl alcohol, which is harmful if swallowed and causes serious eye irritation.[1][2] Furthermore, related aromatic ethers and alcohols can be harmful to aquatic life, necessitating containment from environmental release.[1]

A full review of the Safety Data Sheet (SDS) provided by your specific supplier is mandatory before proceeding.[3][4] Employers are required by OSHA to maintain these documents and make them readily accessible to all laboratory personnel.[3][4]

Table 1: Chemical and Physical Properties of Phenethyl Alcohol (as a proxy for this compound)

Property Value Source
Synonyms 2-Phenylethanol, Benzyl carbinol
CAS Number 60-12-8 [1][2][5]
Molecular Formula C₈H₁₀O [1]
Appearance Clear, colorless liquid [6]
Hazards Harmful if swallowed (Acute Tox. 4), Causes serious eye irritation (Eye Irrit. 2A) [1][2][5]
Environmental Hazard Harmful to aquatic life [1]

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |[1][6] |

The Core Principle: Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical is a hazardous waste lies with the generator—the laboratory that created the waste.[7] This is the foundational step in the disposal process.

This compound waste is classified as hazardous due to its potential health and environmental effects. It is not typically a P-listed (acutely hazardous) waste, but it must be managed through your institution's hazardous waste program.[8] It must never be disposed of down the drain or in regular trash.[5][9][10] The rationale is twofold:

  • Environmental Protection: Its potential aquatic toxicity means release into the sanitary sewer system can harm local ecosystems.[1][11]

  • Regulatory Compliance: Federal and local regulations mandate the controlled disposal of such chemical wastes to prevent environmental contamination and ensure public safety.[12][13]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Proper PPE is your primary defense against chemical exposure during handling and disposal. The selection of PPE is dictated by the specific task and the associated risk of exposure.

Table 2: Recommended PPE for Handling this compound Waste

Task Minimum Required PPE Rationale
Routine Waste Collection Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat Prevents incidental skin contact and eye splashes during routine transfers to a waste container.
Spill Cleanup Double Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab Coat Provides enhanced protection against prolonged contact and potential splashes during cleanup of a larger volume.

| Handling Concentrates | Chemical-Resistant Gloves (e.g., Butyl Rubber), Chemical Splash Goggles, Lab Coat | Ensures protection against the highest concentration of the chemical, where risks of irritation and absorption are greatest.[14] |

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for ensuring safety and compliance. These procedures cover the most common scenarios encountered in a laboratory setting.

Protocol 4.1: Disposal of Unused or Waste this compound (Pure or in Solution)

This protocol applies to the chemical in its original container or as a waste solution.

  • Segregation: Designate a specific, properly labeled hazardous waste container for "Non-Halogenated Organic Waste." Do not mix this waste with halogenated solvents, strong acids, bases, or oxidizers, as this can create dangerous reactions and complicates the disposal process.[1][7]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free from cracks or residue on the exterior.[15]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and a full list of its contents, including "this compound" and any other chemicals present.[8][16] Ensure labels are legible and securely attached.

  • Accumulation: Keep the waste container closed at all times except when adding waste.[15] Store the container in a designated satellite accumulation area within the laboratory, such as a secondary containment tray in a ventilated cabinet.[6][14]

  • Disposal Request: Once the container is approaching full (do not fill beyond 90% capacity), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[15]

Protocol 4.2: Disposal of Contaminated Labware and Materials

This protocol covers solid waste contaminated with this compound.

  • Disposable Items: All disposable items (e.g., gloves, pipette tips, absorbent pads) that are contaminated with this compound must be disposed of as solid hazardous waste.

    • Collect these materials in a designated, leak-proof plastic bag or a solid-walled container.[8]

    • Label the bag or container clearly as "HAZARDOUS WASTE " and list the chemical contaminant ("Solid waste contaminated with this compound").

    • Keep the container sealed and store it with your other hazardous waste pending EHS pickup.

  • Non-Disposable Glassware: Reusable glassware must be decontaminated before being washed.

    • Triple Rinse Procedure: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone).[8]

    • The first two rinses are considered hazardous waste and must be collected in your "Non-Halogenated Organic Waste" container.[8]

    • The third rinse can typically be collected in the same manner. After this triple rinse, the glassware can be washed normally.

Protocol 4.3: Emergency Spill Management

This protocol is for small, manageable spills that laboratory personnel can safely clean up. For large spills, evacuate the area and contact EHS immediately.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Secure the Area: Ensure the area is well-ventilated, if safe to do so.[2] Eliminate all ignition sources.[2]

  • Don PPE: Wear the appropriate PPE as outlined in Table 2 for spill cleanup.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as sand, clay, or diatomaceous earth, starting from the outside and working inward.[1][2][6]

  • Collect Waste: Carefully scoop the absorbed material into a designated container for solid hazardous waste.[1][2]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), and place the cloth in the solid hazardous waste container.

  • Label and Dispose: Seal and label the waste container as described in Protocol 4.2 and arrange for EHS pickup.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Start Waste Generated (this compound) Assess_Type Assess Waste Type Start->Assess_Type Liquid_Waste Liquid Waste (Pure, Solution, or Rinsate) Assess_Type->Liquid_Waste Liquid Solid_Waste Solid Waste (Gloves, Tips, Absorbent) Assess_Type->Solid_Waste Solid Select_Container_L Select & Label Liquid Waste Container (Non-Halogenated Organic) Liquid_Waste->Select_Container_L Select_Container_S Select & Label Solid Waste Container Solid_Waste->Select_Container_S Add_Waste Add Waste to Container Select_Container_L->Add_Waste Select_Container_S->Add_Waste Close_Container Securely Close Container Add_Waste->Close_Container Store_Safe Store in Satellite Accumulation Area Close_Container->Store_Safe Request_Pickup Container Full? Request EHS Pickup Store_Safe->Request_Pickup Request_Pickup->Store_Safe No End Awaiting Pickup by EHS Request_Pickup->End Yes

Caption: Decision workflow for the disposal of this compound waste.

Conclusion

The proper disposal of this compound is a multi-step process grounded in the principles of risk assessment, regulatory compliance, and environmental stewardship. By understanding the "why" behind each step—from initial hazard identification and waste determination to final container labeling and storage—researchers can ensure a safe laboratory environment and maintain full compliance with institutional and federal regulations. Always prioritize safety, and when in doubt, consult your institution's Environmental Health & Safety department.

References

  • Chemtex USA. (n.d.). Phenyl Ethyl Alcohol Safety Data Sheet. Retrieved from [Link]

  • Office of Research, University of Southern California. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]

  • Bio-Serv. (2012). Material Safety Data Sheet - Phenylethyl alcohol. Retrieved from [Link]

  • Directpcw. (2023). Safety Data Sheet - PHENYLETHYL ALCOHOL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Lab Manager. (2020). The OSHA Laboratory Standard. Retrieved from [Link]

  • MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Phenylphenol, 97%. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Chem Service. (2016). SAFETY DATA SHEET - 4-Chlorophenyl phenyl ether. Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. YouTube. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

Sources

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